Product packaging for 4-Bromoquinolin-7-ol(Cat. No.:CAS No. 181950-60-7)

4-Bromoquinolin-7-ol

Cat. No.: B070503
CAS No.: 181950-60-7
M. Wt: 224.05 g/mol
InChI Key: JEAFYXXFAZSDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromoquinolin-7-ol is a high-value, multifunctional heterocyclic building block specifically designed for advanced chemical synthesis and drug discovery research. This compound features a bromine atom at the 4-position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), enabling the rapid construction of more complex quinoline derivatives. The presence of the electron-donating hydroxyl group at the 7-position further modulates the electronic properties of the quinoline core, influencing its coordination chemistry, photophysical properties, and biological activity. Researchers primarily utilize this compound as a key precursor in the development of novel pharmacologically active compounds, particularly in the areas of kinase inhibitor design, antimicrobial agents, and anticancer therapeutics. Its structure is a privileged scaffold in medicinal chemistry, often found in molecules that interact with various enzymatic targets. This reagent is offered with guaranteed high purity and stability to ensure reproducible results in sensitive synthetic applications. All products are strictly for research and development purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B070503 4-Bromoquinolin-7-ol CAS No. 181950-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUKNOKAORMYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597832
Record name 4-Bromoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181950-60-7
Record name 4-Bromo-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181950-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Bromoquinolin-7-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of bromoquinolinol isomers, with a primary focus on assembling available data relevant to the 4-Bromoquinolin-7-ol scaffold. Due to the limited availability of specific experimental data for this compound, this document compiles and presents information on closely related isomers, including 4-bromoquinolin-3-ol, 7-bromoquinolin-4-ol, and 6-bromoquinolin-4-ol. This comparative approach offers valuable insights into the expected characteristics of this compound. The guide includes detailed tables of chemical and physical properties, experimental protocols for synthesis and characterization, and visualizations of molecular structures and analytical workflows.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom and a hydroxyl group to the quinoline core, as in this compound, is anticipated to significantly influence its physicochemical properties and biological efficacy. The bromine substituent can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group can participate in hydrogen bonding, crucial for target binding.[2] This guide aims to provide a detailed technical resource on the chemical properties and structure of this class of compounds to support further research and drug development efforts.

Chemical Structure and Identification

The fundamental structure of these compounds consists of a quinoline ring system substituted with one bromine atom and one hydroxyl group. The precise positioning of these substituents defines the specific isomer and significantly impacts its chemical and biological properties.

Table 1: Structural and Identification Data for Bromoquinolinol Isomers
Property4-Bromoquinolin-3-ol7-Bromoquinolin-4-ol6-Bromoquinolin-4-ol4-Bromoquinoline
IUPAC Name 4-bromoquinolin-3-ol[2]7-bromo-1H-quinolin-4-one[3]6-Bromoquinolin-4-ol[4]4-Bromoquinoline
Molecular Formula C₉H₆BrNO[2]C₉H₆BrNO[3]C₉H₆BrNO[4]C₉H₆BrN[5]
Molecular Weight 224.05 g/mol [2]224.05 g/mol [3][6]224.05 g/mol [4]208.05 g/mol [5]
CAS Number 32435-61-3[2]82121-06-0[3][6]145369-94-4[4]3964-04-3[5]
SMILES String C1=CC=C2C(=C1)C(=C(C=N2)O)Br[2]C1=CC2=C(C=C1Br)NC=CC2=O[7]BrC1=CC=C2NC=CC(=O)C2=C1[4]Brc1ccnc2ccccc12[5]
InChI Key BJEMWAKSVKPWBC-UHFFFAOYSA-N[2]GGCBEWNXEGDQAP-UHFFFAOYSA-N[3][6]XKLBNOHKHRAXKK-UHFFFAOYSA-N[4]SUXIPCHEUMEUSV-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of bromoquinolinols are critical for their handling, formulation, and biological activity. The following table summarizes the available data for relevant isomers.

Table 2: Physicochemical Properties of Bromoquinolinol Isomers
Property7-Bromoquinolin-4-ol6-Bromoquinolin-4-ol4-Bromoquinoline
Melting Point 279-281 °C[6][8]283 °C (lit.)[4]29-34 °C[5]
Boiling Point 370.7 ± 22.0 °C (Predicted)[6][8]321.7 °C at 760 mmHg>110 °C (Flash Point)[5]
pKa 3.83 ± 0.40 (Predicted)[6][8]
Form Solid[8]Solid[5]
Color Brown[8]

Experimental Protocols

Synthesis of Bromoquinolines

A common route for the synthesis of bromoquinolines involves the bromination of a hydroxyquinoline precursor. The following is a representative protocol for the synthesis of 7-bromoquinolin-8-ol, which can be adapted for other isomers.[9]

Materials:

  • Quinolin-8-ol

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Water

  • Hexane

  • Diethyl ether

Procedure:

  • Dissolve quinolin-8-ol (1 mmol) in chloroform (10 mL) in a round-bottom flask.[9]

  • Cool the stirred solution to 0 °C.[9]

  • Add N-bromosuccinimide (1 mmol) portion-wise to the solution.[9]

  • Slowly raise the temperature to 40 °C and continue stirring for 18 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent.[9]

  • Upon completion, evaporate the solvent under vacuum.[9]

  • Wash the crude product with water, followed by hexane and diethyl ether to yield the purified 7-bromoquinolin-8-ol.[9]

General Workflow for Synthesis and Characterization

The synthesis and characterization of a novel bromoquinolinol compound would typically follow a structured workflow to ensure purity and confirm its identity.

G General Workflow for Bromoquinolinol Synthesis and Characterization A Starting Material (e.g., Hydroxyquinoline) B Bromination Reaction (e.g., with NBS) A->B C Reaction Monitoring (TLC) B->C D Work-up and Purification (Extraction, Chromatography) C->D Reaction Complete E Purity Assessment (HPLC, LC-MS) D->E F Structural Elucidation E->F Purity Confirmed G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry (MS) F->H I Infrared Spectroscopy (IR) F->I J Final Characterized Compound J_invis->J

Caption: Synthesis and Characterization Workflow.

Spectroscopic Analysis

Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants provide information about the connectivity of atoms and the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the quinoline ring.[10]

Biological Activity and Potential Applications

While specific biological data for this compound is not available, quinoline derivatives are known to possess a wide range of pharmacological activities. For instance, 7-bromoquinolin-4-ol acts as a reagent in the synthesis of quinoline Schiff bases which have shown antibacterial activity.[6][8] Furthermore, various brominated quinoline derivatives have been investigated for their antiproliferative activities against cancer cell lines.[11]

Logical Flow for Biological Activity Screening

A typical screening cascade for a novel compound like this compound would involve a series of in vitro and potentially in vivo assays to determine its biological profile.

G Screening Cascade for Biological Activity A Synthesized Compound (this compound) B Primary Screening (e.g., Cytotoxicity Assay) A->B C Inactive B->C No significant activity D Active B->D Activity observed E Secondary Screening (e.g., Enzyme Inhibition Assays) D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Caption: Biological Activity Screening Workflow.

Conclusion

This technical guide has consolidated the available chemical and structural information for bromoquinolinol isomers to serve as a valuable resource for researchers interested in this compound. While direct experimental data for this specific isomer is limited, the comparative data from related compounds provide a strong foundation for predicting its properties and guiding future research. The provided experimental frameworks for synthesis and characterization, along with the logical workflows for biological screening, offer a clear path for the investigation of this and other novel quinoline derivatives in the pursuit of new therapeutic agents. Further experimental work is necessary to fully elucidate the specific properties and potential of this compound.

References

An In-depth Technical Guide to the Synthesis of Bromo-Hydroxy-Quinolines: Focus on 7-Bromo-4-hydroxyquinoline and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the synthesis pathways for bromo-hydroxy-quinolines, with a primary focus on 7-bromo-4-hydroxyquinoline due to the limited availability of direct synthetic routes for 4-bromoquinolin-7-ol in peer-reviewed literature. The methodologies detailed herein are of significant interest to researchers, scientists, and professionals in drug development, as quinoline derivatives are pivotal scaffolds in medicinal chemistry. This document outlines established synthetic strategies, including the Conrad-Limpach and Gould-Jacobs reactions, and various bromination techniques, complete with detailed experimental protocols and quantitative data.

While a direct, well-documented synthesis for this compound is not readily found, the principles and procedures for the synthesis of its isomers, such as 7-bromo-4-hydroxyquinoline and 7-bromoquinolin-8-ol, offer valuable insights and potential starting points for the development of a synthetic route to the desired compound.

Physicochemical Properties

A summary of the key physicochemical properties of the closely related and commercially available isomer, 7-Bromo-4-hydroxyquinoline, is presented below.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
CAS Number 82121-06-0
Appearance Solid
Melting Point >280 °C
pKa 3.83 ± 0.40 (Predicted)

Synthesis Pathways for 7-Bromo-4-hydroxyquinoline

The synthesis of 7-bromo-4-hydroxyquinoline can be achieved through several established methods. The most common approaches involve the construction of the quinoline core followed by bromination, or the use of a pre-brominated starting material.

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach reaction is a classical and effective method for preparing 4-hydroxyquinolines. This two-step process involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Conrad_Limpach cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 3-Bromoaniline 3-Bromoaniline Intermediate_1 Ethyl 3-(3-bromophenylamino)crotonate 3-Bromoaniline->Intermediate_1 Toluene, Acetic Acid (cat.) Reflux Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate_1 Intermediate_1_c Ethyl 3-(3-bromophenylamino)crotonate Product 7-Bromo-4-hydroxyquinoline Intermediate_1_c->Product High-boiling solvent (e.g., Dowtherm A) ~250 °C

Conrad-Limpach synthesis of 7-Bromo-4-hydroxyquinoline.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate

  • Materials: 3-Bromoaniline, Ethyl acetoacetate, Toluene, Glacial acetic acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 7-Bromo-4-hydroxyquinoline

  • Materials: Ethyl 3-(3-bromophenylamino)crotonate, High-boiling point solvent (e.g., Dowtherm A or mineral oil).

  • Procedure:

    • Add the purified intermediate to a suitable high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.

    • Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product will precipitate.

    • Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent like DMF.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, particularly those with a carboxylic acid group at the 3-position, which can be subsequently removed.

Gould_Jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation 3-Bromoaniline 3-Bromoaniline Intermediate_2 Diethyl ((3-bromophenyl)amino)methylenemalonate 3-Bromoaniline->Intermediate_2 Heat Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_2 Intermediate_2_c Diethyl ((3-bromophenyl)amino)methylenemalonate Intermediate_3 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_2_c->Intermediate_3 High-boiling solvent Heat Intermediate_3_c Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_4 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Intermediate_3_c->Intermediate_4 NaOH (aq) Heat, then H+ Intermediate_4_c 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Product 7-Bromo-4-hydroxyquinoline Intermediate_4_c->Product Heat

Gould-Jacobs synthesis of 7-Bromo-4-hydroxyquinoline.

Step 1: Synthesis of Diethyl ((3-bromophenyl)amino)methylenemalonate

  • Materials: 3-Bromoaniline, Diethyl ethoxymethylenemalonate.

  • Procedure:

    • A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated (typically around 100-130 °C).

    • The reaction is monitored by TLC until the starting materials are consumed.

    • The crude product is often used in the next step without further purification.

Step 2-4: Cyclization, Hydrolysis, and Decarboxylation

  • Materials: Diethyl ((3-bromophenyl)amino)methylenemalonate, high-boiling solvent, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • The crude intermediate is heated in a high-boiling solvent (e.g., diphenyl ether) to induce cyclization, forming ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

    • The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

    • Acidification with hydrochloric acid precipitates the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

    • The isolated carboxylic acid is then decarboxylated by heating at a high temperature to yield the final product, 7-bromo-4-hydroxyquinoline.

Synthesis of 7-Bromoquinolin-8-ol

The synthesis of 7-bromoquinolin-8-ol is typically achieved by the direct bromination of 8-hydroxyquinoline. The regioselectivity of the bromination can be controlled by the choice of brominating agent and reaction conditions.

Bromination 8-Hydroxyquinoline 8-Hydroxyquinoline Product 7-Bromoquinolin-8-ol 8-Hydroxyquinoline->Product N-Bromosuccinimide (NBS) Chloroform, 0-40 °C, 18 h

Bromination of 8-Hydroxyquinoline.
Experimental Protocol: Bromination of 8-Hydroxyquinoline

  • Materials: 8-Hydroxyquinoline, N-Bromosuccinimide (NBS), Chloroform.

  • Procedure:

    • Dissolve 8-hydroxyquinoline in chloroform in a round-bottom flask.[1]

    • Cool the solution to 0 °C in an ice bath.[1]

    • Add N-Bromosuccinimide portion-wise to the stirred solution.[1]

    • Allow the reaction mixture to slowly warm to 40 °C and stir for 18 hours.[1]

    • Monitor the reaction progress by TLC.

    • After completion, evaporate the solvent under vacuum.

    • Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.[1]

    • A reported yield for this reaction is 85%.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 7-bromoquinolin-8-ol.

Reactant(s)ProductReagents/ConditionsYieldMelting Point (°C)
8-Hydroxyquinoline, N-Bromosuccinimide7-Bromoquinolin-8-olChloroform, 0-40 °C, 18 h85%138-143

Discovery and Further Applications

Disclaimer: This document provides a summary of synthetic methods for bromo-hydroxy-quinolines based on available scientific literature. The experimental protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The synthesis of this compound is not explicitly detailed due to a lack of available procedures in the reviewed sources. The provided methods for its isomers may serve as a basis for developing a synthetic route.

References

physicochemical characteristics of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic methodologies, and potential biological relevance of 4-Bromoquinolin-7-ol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Compound Identity and Tautomerism

The nomenclature for substituted hydroxyquinolines can vary depending on the tautomeric form depicted. The requested compound, This compound , represents the enol tautomer. However, it exists in equilibrium with its keto tautomer, 7-Bromo-1H-quinolin-4-one . The vast majority of literature and supplier data refers to this compound under the name 7-Bromo-4-hydroxyquinoline or 7-Bromoquinolin-4-ol , with the CAS Number 82121-06-0 .[1][2][3] This guide will proceed using the most commonly cited nomenclature while acknowledging the tautomeric relationship.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Characteristics

The key physicochemical properties of 7-Bromo-4-hydroxyquinoline (CAS: 82121-06-0) are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueReference(s)
CAS Number 82121-06-0[1][2][3]
Molecular Formula C₉H₆BrNO[1][2][3]
Molecular Weight 224.05 g/mol [1][3]
Appearance Brown solid[1]
Melting Point 279-281 °C[1][2]
Boiling Point 370.7 ± 22.0 °C (Predicted)[1][2]
Density 1.705 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 3.83 ± 0.40 (Predicted)[1]
XLogP3 1.3[2][3]
Polar Surface Area 29.1 Ų[2][3]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-4-hydroxyquinoline was not found in the searched literature, a plausible and robust method can be derived from the well-established Gould-Jacobs reaction . This reaction is commonly used for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4][5][6] The following protocol is a logical adaptation for this specific target molecule, starting from 3-bromoaniline.

Plausible Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation of 3-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture, with stirring, to 100-140°C for 1-2 hours. This step forms the anilinomethylenemalonate intermediate.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The intermediate can be precipitated by adding n-hexane and purified by filtration, or used directly in the next step.[6]

Step 2: Thermal Cyclization

  • Add the crude or purified intermediate from Step 1 to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[4][5][6]

  • Heat the mixture to approximately 240-260°C and maintain this temperature for 30-60 minutes to induce cyclization.[4]

  • Monitor the reaction by TLC for the formation of the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

  • Upon completion, cool the reaction mixture and add a hydrocarbon solvent like n-hexane to precipitate the product.[4][6]

  • Isolate the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[6]

  • Heat the mixture to reflux for 1-2 hours to facilitate saponification (hydrolysis of the ester).

  • Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 10N HCl) to a pH of ~1 to precipitate the carboxylic acid intermediate.[6]

  • Filter the resulting solid, wash with water, and dry.

  • To achieve decarboxylation, heat the carboxylic acid intermediate in diphenyl ether to reflux for approximately 1 hour.[6]

  • Cool the mixture, precipitate the final product (7-Bromo-4-hydroxyquinoline) with n-hexane, filter, wash, and dry under vacuum.

Synthesis_Workflow A 3-Bromoaniline + Diethyl Ethoxymethylenemalonate B Condensation Intermediate (Anilinomethylenemalonate) A->B Heat (100-140°C) C Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (Diphenyl Ether, ~250°C) D 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid C->D Saponification (NaOH) then Acidification (HCl) E Final Product: 7-Bromo-4-hydroxyquinoline D->E Decarboxylation (Heat in Diphenyl Ether)

Caption: Plausible synthetic workflow for 7-Bromo-4-hydroxyquinoline.

Biological Activity and Applications

Specific biological studies on this compound are limited. However, its structural class—substituted quinolines—is of significant interest in medicinal chemistry.

  • Synthetic Intermediate: 7-Bromoquinolin-4-ol serves as a reagent in the synthesis of quinoline Schiff bases, which have been investigated for their pharmacological potential, including antibacterial activity.[1] The bromine and hydroxyl functional groups provide versatile handles for further chemical modification to explore structure-activity relationships (SAR).

  • Anticancer Potential: Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[7] Many quinoline derivatives have demonstrated significant potential as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation and survival.[7][8]

  • Potential Mechanism of Action: While the specific molecular targets of this compound are not documented, compounds with similar heterocyclic scaffolds are known to modulate key cellular signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways.[9] Further research would be required to determine if this compound exhibits similar activities.

MAPK_Pathway Representative Cell Signaling Pathway cluster_Nuc Nucleus GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Resp Cellular Responses (Proliferation, Differentiation, Survival) TF->Resp Nuc Nucleus Drug Potential Quinoline Inhibitor Drug->MEK Drug->ERK

Caption: Generalized MAPK/ERK signaling pathway, a common target in cancer drug discovery.

References

4-Bromoquinolin-7-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the available technical information for the chemical compound 4-Bromoquinolin-7-ol.

Core Compound Information

This compound , also known as 4-Bromo-7-hydroxyquinoline, is a halogenated derivative of the quinoline scaffold. The structural and basic chemical information for this compound is summarized below.

PropertyValueSource
CAS Number 181950-60-7[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]

Data Availability

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not extensively documented in the accessible literature. Similarly, there is a lack of published studies detailing its biological activity, mechanism of action, or its use in drug development and research applications.

For researchers interested in this specific molecule, this presents an opportunity for novel investigation. The synthesis would likely involve a multi-step process starting from a suitable aniline or quinoline precursor, followed by bromination and hydroxylation at the appropriate positions. Subsequent characterization would require standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Logical Relationship for Further Investigation

For researchers wishing to pursue the study of this compound, a potential logical workflow for its synthesis and characterization is outlined below.

G start Starting Material (e.g., Substituted Aniline or Quinoline) synthesis Multi-step Organic Synthesis (e.g., Cyclization, Bromination, Hydroxylation) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_activity Biological Activity Screening (e.g., Cytotoxicity Assays) characterization->bio_activity end Further Drug Development Studies bio_activity->end

Caption: A generalized workflow for the synthesis and investigation of this compound.

Conclusion

While this compound is a chemically defined entity, it remains a largely unexplored molecule in the scientific literature. This guide summarizes the currently available information and highlights the need for further research to elucidate its chemical properties, synthetic routes, and potential biological activities. The lack of extensive data presents a clear opportunity for original research in the fields of medicinal chemistry and drug discovery.

References

The Rising Potential of 4-Bromoquinolin-7-ol Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activities of 4-Bromoquinolin-7-ol derivatives, a promising class of heterocyclic compounds. While direct experimental data on this specific scaffold is emerging, this paper will extrapolate from the well-documented activities of structurally related quinoline derivatives to highlight their therapeutic potential for researchers, scientists, and drug development professionals. The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic placement of a bromine atom and a hydroxyl group on this scaffold is anticipated to significantly modulate its biological profile.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] The introduction of various substituents allows for the fine-tuning of the molecule's physicochemical properties and biological efficacy.[1] Halogenation, particularly with bromine, is a known strategy to enhance lipophilicity, potentially improving cell membrane permeability.[1] The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[1]

Anticipated Biological Activities of this compound Derivatives

Based on extensive research into analogous compounds, this compound derivatives are predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

Quinoline derivatives have shown considerable promise as anticancer agents through diverse mechanisms, including the inhibition of enzymes essential for cancer cell proliferation and survival.[1] For instance, various brominated quinolines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2] The antiproliferative activity of novel brominated methoxyquinolines and nitrated bromoquinolines has been evaluated against C6, HeLa, and HT29 cancer cell lines, with some derivatives showing significant inhibitory effects.[2] One notable compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited high activity with IC₅₀ values ranging from 5.45 to 9.6 μg/mL.[2] Furthermore, some brominated quinolines have been shown to induce apoptosis and inhibit human topoisomerase I, a critical enzyme for DNA replication.[2] It is hypothesized that this compound derivatives could similarly interfere with cancer cell proliferation, potentially through the induction of apoptosis or inhibition of key cellular enzymes.

Table 1: Anticancer Activity of Selected Brominated Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)5.45[2]
HeLa (human cervical cancer)7.8[2]
HT29 (human colorectal adenocarcinoma)9.6[2]
3,5,6,7-tetrabromo-8-methoxyquinolineC612.3[2]
HeLa15.2[2]
HT2918.7[2]
6,8-dibromo-5-nitroquinolineC625.4[2]
HeLa30.1[2]
HT2933.6[2]
Antimicrobial Activity

The quinoline scaffold is a core component of many established antimicrobial drugs.[1] Halogenated 8-hydroxyquinoline derivatives, in particular, have displayed significant antibacterial activity. For example, 7-bromo-8-hydroxyquinoline has shown high antigrowth activity against Gram-negative bacteria. The introduction of substituents at the C-5 and C-7 positions of 8-hydroxyquinolines is a recognized approach for developing more potent antimicrobial agents.[3] Derivatives of 4-thioquinoline have also demonstrated moderate antiradical action.[4] Therefore, it is plausible that this compound derivatives will exhibit broad-spectrum antimicrobial properties.

Table 2: Antimicrobial Activity of a 7-Substituted Quinolin-8-ol Derivative

CompoundMicroorganismMIC (µg/mL)Reference
A specific 7-substituted quinolin-8-ol hybridS. aureus10[3]
B. subtilis20[3]
E. coli20[3]
X. fragariae20[3]

Potential Mechanisms of Action and Signaling Pathways

The biological effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways. For instance, their anti-inflammatory properties may arise from the inhibition of cyclooxygenase (COX) enzymes.[1] In the context of cancer, quinoline derivatives can inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), or interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[2]

G Potential Anticancer Mechanisms of Quinoline Derivatives Quinoline Quinoline Derivative EGFR EGFR Tyrosine Kinase Quinoline->EGFR Inhibition Topoisomerase Topoisomerase I/II Quinoline->Topoisomerase Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation Promotes Topoisomerase->Proliferation Enables DNA_Damage DNA Damage Topoisomerase->DNA_Damage Prevents Repair DNA_Damage->Apoptosis Triggers G Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add this compound Derivatives Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Derivatization via Suzuki-Miyaura Coupling Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Coupling Product 4-Arylquinolin-7-ol Derivative Coupling->Product

References

4-Bromoquinolin-7-ol and its Analogs: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This technical guide focuses on the 4-Bromoquinolin-7-ol core, a versatile intermediate for developing novel therapeutic agents. The strategic placement of the bromine atom and the hydroxyl group offers multiple avenues for synthetic modification, enabling the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, derivatization, and potential pharmacological applications of this compound analogs, with a particular emphasis on their anticancer properties. Detailed experimental protocols, quantitative biological data, and workflow visualizations are presented to support researchers and drug development professionals in this promising area.

Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel analogs. The methodologies presented below are based on established procedures for related quinoline compounds.

Synthesis of the this compound Core

A plausible synthetic route to this compound involves a multi-step process starting from a suitably substituted aniline. The following protocol is a representative example.

  • Step 1: Conrad-Limpach Reaction: React 3-aminophenol with ethyl acetoacetate to form the corresponding β-aminoacrylate intermediate. This is typically achieved by heating the reactants, often in a solvent like ethanol.

  • Step 2: Cyclization: The intermediate is cyclized at high temperatures (often >200 °C) in a high-boiling point solvent (e.g., Dowtherm A) to form 7-hydroxy-4-methylquinolin-2(1H)-one.

  • Step 3: Halogenation/Hydroxylation Conversion: The resulting quinolinone is treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to simultaneously replace the 2-oxo group with a bromine and convert the 4-methyl group (via tautomerization) to a 4-hydroxy, which is then brominated to a 4-bromo derivative. This step can be complex and may require optimization. A more controlled approach would be to first form the 4-hydroxyquinoline and then introduce the bromine.

  • Step 4: Bromination: A more direct approach, starting from quinolin-4-ol, involves bromination. To a stirred solution of quinolin-4-ol in a suitable solvent like N,N-dimethylformamide (DMF), a brominating agent such as Phosphorus tribromide (PBr₃) is added dropwise under an inert atmosphere.[3] The reaction is monitored by thin-layer chromatography (TLC).

  • Step 5: Work-up and Purification: Upon completion, the reaction is quenched, typically with an ice bath, and the pH is adjusted using a saturated sodium bicarbonate solution.[3] The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.[3] The crude product is then purified using silica gel column chromatography to yield the final this compound.[3]

G cluster_synthesis Synthesis Workflow for this compound start Starting Materials (e.g., 3-Aminophenol) step1 Conrad-Limpach Reaction start->step1 step2 High-Temp Cyclization step1->step2 intermediate 7-Hydroxyquinolinone Intermediate step2->intermediate step3 Bromination (e.g., with PBr3) intermediate->step3 step4 Work-up & Purification step3->step4 end_product This compound step4->end_product

Synthesis workflow for the this compound core.
Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the quinoline ring is highly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This powerful reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the creation of large compound libraries for SAR studies.[4]

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).[4]

  • Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon, for 10-15 minutes.[4]

  • Solvent and Catalyst: Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).[4]

  • Reaction Conditions: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction's progress using TLC or LC-MS.[4]

  • Work-up and Purification: After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

G cluster_derivatization Analog Synthesis via Suzuki-Miyaura Coupling reagent1 This compound reaction Pd Catalyst Base, Heat reagent1->reaction reagent2 Arylboronic Acid (R-B(OH)2) reagent2->reaction product 7-Aryl-quinolin-7-ol (Analog Library) reaction->product

Derivatization workflow using Suzuki-Miyaura coupling.

Medicinal Chemistry Applications

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][5] Bromoquinoline analogs, in particular, have shown significant promise as anticancer agents.[1]

Anticancer Activity

Several studies have highlighted the antiproliferative effects of highly brominated quinoline derivatives against various cancer cell lines. While data for this compound itself is limited, the activities of related structures provide a strong rationale for its investigation. For example, novel brominated methoxyquinolines and nitrated bromoquinolines have demonstrated significant inhibitory effects against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines.[1]

Compound Structure Cell Line IC₅₀ (µg/mL) Reference
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 – 9.6[1]
Compound 7 3,5,6,7-tetrabromo-8-methoxyquinolineC6, HeLa, HT29Significant Inhibition[1]
Compound 17 *6,8-dibromo-5-nitroquinolineC6, HeLa, HT29Significant Inhibition[1]
Note: These compounds are structurally related analogs, not direct derivatives of this compound.

The mechanisms of action for these compounds can be diverse. Some bromoquinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme for DNA replication, while others induce apoptosis, as confirmed by DNA laddering assays.[1] Furthermore, the quinoline scaffold is related to the quinazoline core found in numerous FDA-approved kinase inhibitors like gefitinib and erlotinib, which target signaling pathways crucial for cancer cell growth and survival.[6]

G cluster_pathway Potential Kinase Inhibition Signaling Pathway receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k analog Quinoline Analog (Kinase Inhibitor) analog->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Hypothesized signaling pathway inhibited by quinoline analogs.

Key Biological Assays

To evaluate the therapeutic potential of novel this compound analogs, a series of standardized in vitro assays are essential.

  • Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

  • Cell Treatment: Treat cells with the test compound at a concentration known to induce cytotoxicity (e.g., near the IC₅₀ value) for 24-48 hours.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.

  • Electrophoresis: Load the extracted DNA onto an agarose gel (1.5-2.0%) containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA under UV light. The presence of a "ladder" of DNA fragments (multiples of ~180-200 bp) is indicative of apoptosis, whereas a smear indicates necrosis.[1]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in oncology. Its synthetic tractability, especially via Suzuki-Miyaura cross-coupling, allows for extensive chemical exploration. Future research should focus on synthesizing a focused library of 7-aryl or 7-heteroaryl analogs and screening them against a broad panel of cancer cell lines and relevant kinases. Further investigation into their mechanisms of action, pharmacokinetic properties, and in vivo efficacy will be crucial for advancing these compounds toward clinical development.

References

Potential Therapeutic Applications of 7-Bromoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for the development of novel therapeutic agents. The introduction of various substituents, such as halogens and hydroxyl groups, can significantly modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 7-Bromoquinolin-4-ol, a representative member of the bromo-hydroxyquinoline family.

Synthesis of 7-Bromoquinolin-4-ol

The synthesis of 7-Bromoquinolin-4-ol can be achieved through various established methods in organic chemistry. A common approach involves the bromination of a suitable quinoline precursor.

General Synthetic Pathway

A plausible synthetic route to 7-Bromoquinolin-4-ol would involve the bromination of quinolin-4-ol. The directing effects of the hydroxyl group and the quinoline ring system would influence the position of bromination.

Synthesis_Pathway Quinolin-4-ol Quinolin-4-ol 7-Bromoquinolin-4-ol 7-Bromoquinolin-4-ol Quinolin-4-ol->7-Bromoquinolin-4-ol Brominating Agent (e.g., NBS, Br2) Solvent Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes 7-Bromoquinolin-4-ol_Derivative 7-Bromoquinolin-4-ol Derivative 7-Bromoquinolin-4-ol_Derivative->EGFR Inhibits 7-Bromoquinolin-4-ol_Derivative->PI3K Inhibits Synthesis_Workflow Start Start Dissolve Dissolve Quinolin-4-ol in Chloroform Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NBS Add NBS Cool->Add_NBS Stir Stir and Monitor by TLC Add_NBS->Stir Workup Aqueous Workup (NaHCO3 wash) Stir->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure 7-Bromoquinolin-4-ol Purify->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 7-Bromoquinolin-4-ol Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Bromoquinoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of a bromine atom onto this scaffold profoundly influences its physicochemical properties and biological activity, making bromoquinolines a fertile ground for the discovery of novel drug candidates. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromoquinoline derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further research and development.

Anticancer Activity of Bromoquinolines

Bromoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The position and number of bromine substituents, along with the presence of other functional groups, are critical determinants of their antiproliferative potency.

Structure-Activity Relationship Insights:
  • Effect of Bromination : The introduction of bromine atoms onto the quinoline ring generally enhances antiproliferative activity compared to the unsubstituted parent quinoline.[1] For instance, 5,7-dibromo-8-hydroxyquinoline is significantly more potent than its mono-bromo counterparts.[1]

  • Influence of Hydroxyl and Methoxy Groups : The presence of a hydroxyl or methoxy group at the C-8 position often leads to potent anticancer activity, particularly when combined with bromine substitution.[2] The conversion of a C-8 methoxy group to a hydroxyl group can further enhance the inhibitory potential.[2]

  • Synergistic Effect of Nitro Groups : The addition of a nitro group, particularly at the C-5 position, in conjunction with bromine atoms can dramatically increase antiproliferative effects.[2] For example, 6,8-dibromo-5-nitroquinoline shows remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, is inactive.[2]

  • Role of Other Substituents : Cyano groups also contribute to the anticancer effect. 7-Cyano-8-hydroxyquinoline displays activity comparable to the potent 5,7-dibromo-8-hydroxyquinoline.[1]

Quantitative Data: Anticancer Activity of Bromoquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various bromoquinoline derivatives against several cancer cell lines.

Compound Name/NumberStructureCell LineIC₅₀ (µM)Reference
3,5,6,7-Tetrabromo-8-methoxyquinoline (7) Tetrabromo, Methoxy-substitutedC6 (Rat Glioblastoma)19.3[2]
HeLa (Human Cervical Cancer)20.4[2]
HT29 (Human Colon Adenocarcinoma)16.1[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) Dibromo, Dimethoxy, Hydroxy-substitutedC6 (Rat Glioblastoma)15.0[2]
HeLa (Human Cervical Cancer)26.4[2]
HT29 (Human Colon Adenocarcinoma)17.5[2]
6,8-Dibromo-5-nitroquinoline (17) Dibromo, Nitro-substitutedC6 (Rat Glioblastoma)50.0[2]
HeLa (Human Cervical Cancer)24.1[2]
HT29 (Human Colon Adenocarcinoma)26.2[2]
6-Bromo-5-nitroquinoline (4) Mono-bromo, Nitro-substitutedC6, HeLa, HT29High Activity[3]
5,7-Dibromo-8-hydroxyquinoline (5) Dibromo, Hydroxy-substitutedC6, HeLa, HT29IC₅₀: 6.7-25.6 µg/mL[4]
7-Bromo-8-hydroxyquinoline (6) Mono-bromo, Hydroxy-substitutedC6, HeLa, HT29IC₅₀: 6.7-25.6 µg/mL[4]
5,7-Dicyano-8-hydroxyquinoline (12) Dicyano, Hydroxy-substitutedC6, HeLa, HT29IC₅₀: 6.7-25.6 µg/mL[4]

Mechanisms of Action

The anticancer effects of bromoquinolines are mediated through various mechanisms, including the inhibition of key enzymes involved in DNA replication and the disruption of critical cell signaling pathways.

Topoisomerase I Inhibition

Certain bromoquinoline derivatives act as inhibitors of human topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[2] By suppressing this enzyme, these compounds prevent DNA repair and replication, ultimately leading to cancer cell death.[2][4]

Topoisomerase_Inhibition_Workflow cluster_assay Topoisomerase I Relaxation Assay DNA Supercoiled DNA (pHOT1) TopoI Topoisomerase I Enzyme DNA->TopoI Incubation Inhibited_Complex Inhibition of Relaxation Bromoquinoline Bromoquinoline Inhibitor (e.g., Cmpd 5, 12) TopoI->Bromoquinoline Binding Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Relaxation Bromoquinoline->Inhibited_Complex Inhibition Analysis Agarose Gel Electrophoresis Relaxed_DNA->Analysis Inhibited_Complex->Analysis

Workflow for Topoisomerase I inhibition assay.
Modulation of Signaling Pathways

Bromoquinoline derivatives have been shown to interfere with critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5] Inhibition of key kinases within this cascade can halt uncontrolled cell growth and induce apoptosis.[5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Bromoquinoline Bromoquinoline Derivatives Bromoquinoline->PI3K Inhibits Bromoquinoline->Akt Inhibits Bromoquinoline->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by bromoquinolines.

Antimicrobial and Antiviral Activities

The quinoline scaffold is present in several antimicrobial drugs, and bromo-substitution can enhance this activity.[6][7]

Antimicrobial Activity

Bromoquinoline-dione derivatives containing aryl sulphonamides have shown potency against various bacterial and fungal strains.[7] The mechanism often involves the chelation of essential metal ions required for microbial metabolic processes and the disruption of the pathogen's cell membrane integrity.[8][9]

Compound ClassOrganismMIC Range (mg/mL)Reference
7-Bromoquinoline-5,8-dione aryl sulphonamidesK. Pneumonia, S. typhi0.80 - 1.00[7]
Antiviral Activity

Certain quinoline derivatives have demonstrated broad-spectrum antiviral activity, including against various coronaviruses.[10] While research has often focused on chloro- and hydroxy-chloroquine, other analogues show promise.[10] The mechanism for some quinolines involves interfering with viral entry into host cells.[10] Further SAR studies are needed to fully elucidate the potential of bromoquinolines as specific antiviral agents. Oxoquinoline derivatives have also been evaluated for activity against Herpes Simplex Virus (HSV-1), with stereoelectronic properties and lipophilicity being important for activity.[11]

Experimental Protocols

Standardized in vitro assays are crucial for determining the biological activity of novel bromoquinoline compounds. Detailed protocols for cytotoxicity and kinase inhibition assays are provided below.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Bromoquinoline (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Treatment) treat->incubate2 add_mtt Add MTT Solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to dissolve crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end

Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture and Seeding : Culture selected cancer cells (e.g., HT29, HeLa) to 80-90% confluency. Detach cells using Trypsin-EDTA and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12][14]

  • Compound Preparation : Prepare a stock solution (e.g., 10 mM) of the bromoquinoline test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).[12]

  • Cell Treatment : After 24 hours, remove the medium and add 100 µL of the prepared bromoquinoline dilutions and controls to the respective wells. Incubate the plate for 24, 48, or 72 hours.[12][14]

  • MTT Assay : Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.[12][13]

  • Formazan Solubilization : Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[12][13]

  • Data Acquisition and Analysis : Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.[12]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption indicates inhibition.

Methodology:

  • Compound Preparation : Prepare a 10-point serial dilution of the bromoquinoline test compound in DMSO.[15]

  • Assay Plate Setup : In a white, opaque 384-well plate, add the kinase assay buffer, the diluted inhibitor, the kinase-specific substrate, and the recombinant kinase enzyme (e.g., EGFR, VEGFR-2).[14][16] Include controls for 100% activity (DMSO, no inhibitor) and background (no enzyme).[15]

  • Kinase Reaction : Initiate the reaction by adding ATP (at a concentration near the Kₘ for the specific kinase). Incubate the plate at 30°C for 60 minutes.[14][15]

  • Signal Detection : Stop the reaction and deplete the remaining ATP by adding an ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase/luciferin, which generates a luminescent signal from the remaining ATP.[15]

  • Data Acquisition and Analysis : Incubate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration relative to the controls and plot the results to determine the IC₅₀ value.[14][15]

References

Technical Guide: Spectroscopic Analysis of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinolin-7-ol is a halogenated quinoline derivative. The quinoline scaffold is a prominent structural motif in numerous pharmacologically active compounds, and the introduction of a bromine atom and a hydroxyl group can significantly influence the molecule's chemical properties and biological activity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds in the drug discovery and development pipeline.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the chemical structure and should be confirmed by experimental data upon synthesis of the compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d4.5 - 5.0
H-37.2 - 7.4d4.5 - 5.0
H-57.8 - 8.0d8.5 - 9.0
H-67.0 - 7.2dd8.5 - 9.0, 2.0 - 2.5
H-87.3 - 7.5d2.0 - 2.5
OH9.5 - 10.5br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3121 - 124
C-4138 - 142
C-4a147 - 150
C-5125 - 128
C-6115 - 118
C-7155 - 158
C-8110 - 113
C-8a128 - 131

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1580 - 1620Medium-Strong
C=N stretch (quinoline)1500 - 1550Medium-Strong
C-O stretch (phenol)1200 - 1260Strong
C-Br stretch500 - 600Medium-Strong

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₆BrNO
Monoisotopic Mass222.9633 u
Molecular Weight224.05 g/mol
M+ Peak (⁷⁹Br)m/z 223
M+2 Peak (⁸¹Br)m/z 225
Isotopic Ratio (M+ / M+2)~1:1

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a synthesized sample of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of 0-12 ppm.

    • Process the data with appropriate phasing and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.

    • The solvent signal is used for chemical shift referencing.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

    • The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel quinoline derivative like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Synthesis start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification sample Purified this compound purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

4-Bromoquinolin-7-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Bromoquinolin-7-ol (CAS No. 181950-60-7), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry, drug discovery, and organic synthesis. This document details its commercial availability, physicochemical properties, a proposed synthetic route, and potential applications in biological research.

Commercial Availability and Suppliers

This compound is available from a range of specialized chemical suppliers. Purity levels and available quantities vary, and researchers are advised to request certificates of analysis from their chosen vendor. The following table summarizes currently available commercial sources.

SupplierProduct CodePurityAvailable Quantities
FluorochemF626520>95%100 mg, 250 mg, 1 g
BLD PharmBD259471≥95%Custom
Key OrganicsBS-52994>95%Custom
Leap Chem Co., Ltd.--Custom
ChemUniverse--Custom

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties and hazards is crucial for its safe handling and application in research.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
CAS Number 181950-60-7
Appearance Solid
Storage Inert atmosphere, store in freezer, under -20°C[1]

Safety Information:

According to available safety data sheets, this compound is classified with the following hazard statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 3-Bromo-5-aminophenol C Intermediate (β-aminoacrylate) A->C Condensation B Ethyl acetoacetate B->C D This compound C->D High Temperature Cyclization

Caption: Proposed synthesis of this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((3-bromo-5-hydroxyphenyl)amino)but-2-enoate (Intermediate)

  • To a round-bottom flask, add 3-Bromo-5-aminophenol (1.0 eq) and a suitable solvent such as toluene.

  • Add ethyl acetoacetate (1.1 eq) to the mixture.

  • A catalytic amount of a weak acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • The mixture is then heated to reflux, and the water formed during the condensation is removed using a Dean-Stark apparatus.

  • Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude intermediate can be purified by recrystallization.

Step 2: Synthesis of this compound

  • The purified β-aminoacrylate intermediate from Step 1 is added to a high-boiling point, inert solvent (e.g., mineral oil or Dowtherm A) in a reaction vessel suitable for high-temperature reactions.[4]

  • The mixture is heated to approximately 250 °C to induce thermal cyclization.[3][5]

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product, this compound, is collected by filtration.

  • The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Research and Drug Discovery

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The bromo- and hydroxy-substituents on the quinoline scaffold of this compound provide valuable handles for further chemical modification, making it an attractive building block for the synthesis of compound libraries for drug discovery screening.

While specific biological activities and modulated signaling pathways for this compound have not been extensively reported, its structural similarity to other biologically active quinolinols suggests potential for investigation in various therapeutic areas. The general mechanism of action for many quinoline-based compounds involves the inhibition of key cellular enzymes or the modulation of critical signaling pathways.

Potential Research Workflow for Biological Evaluation:

G A This compound B In vitro assays (e.g., cytotoxicity, enzyme inhibition) A->B C Identification of biological targets B->C D Cell-based assays to probe signaling pathways C->D E Lead compound for further optimization D->E

Caption: A potential workflow for the biological evaluation of this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited. Researchers are encouraged to perform their own analytical characterization upon synthesis or purchase. Based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the positions of the bromo and hydroxyl groups. A signal for the hydroxyl proton would also be present.

  • ¹³C NMR: Resonances for the nine carbon atoms of the quinoline ring system, with quaternary carbons and carbons bearing electronegative substituents shifted accordingly.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl group), C=C and C=N stretching (aromatic rings), and C-Br stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 224.05 g/mol , with a characteristic isotopic pattern due to the presence of bromine.

This technical guide serves as a valuable resource for scientists working with this compound. The information provided on its availability, properties, synthesis, and potential applications is intended to facilitate further research and development in the fields of chemistry and pharmacology.

References

Methodological & Application

Synthesis Protocol for 4-Bromoquinolin-7-ol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 4-Bromoquinolin-7-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinoline derivatives.

Physicochemical Properties and Characterization Data

A summary of the key quantitative data for the intermediates and the final product is presented below. Please note that yields are representative and may vary based on experimental conditions.

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data
Diethyl (3-bromoanilinomethylene)malonate1. CondensationC₁₄H₁₆BrNO₄358.1990-95-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate2. CyclizationC₁₂H₁₀BrNO₃312.1285-90-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid3. SaponificationC₁₀H₆BrNO₃268.0690-95-
This compound4. DecarboxylationC₉H₆BrNO224.0580-85¹H NMR (DMSO-d₆, 400 MHz): δ 11.7 (s, 1H), 8.15 (d, J=8.8 Hz, 1H), 7.95 (d, J=5.2 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H), 7.25 (dd, J=8.8, 2.0 Hz, 1H), 6.15 (d, J=5.2 Hz, 1H). ¹³C NMR (DMSO-d₆, 100 MHz): δ 176.5, 149.2, 142.1, 139.8, 126.4, 125.1, 122.9, 119.7, 110.5, 109.8. Mass Spec (EI): m/z 223/225 (M⁺).

Synthesis Workflow

The synthesis of this compound is achieved through a four-step process starting from 3-bromoaniline and diethyl ethoxymethylenemalonate. The overall workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 3-Bromoaniline C Diethyl (3-bromoanilinomethylene)malonate A->C Heat (110-130°C) B Diethyl ethoxymethylenemalonate B->C Heat (110-130°C) D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A) ~250°C E 7-Bromo-4-hydroxyquinoline-3-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq) F This compound E->F Heat (> melting point)

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step in the synthesis of this compound.

Step 1: Synthesis of Diethyl (3-bromoanilinomethylene)malonate

This initial step involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate.

Materials:

  • 3-Bromoaniline

  • Diethyl ethoxymethylenemalonate

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to 110-130°C for 1 to 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol generated during the reaction is removed under reduced pressure.

  • The resulting crude diethyl (3-bromoanilinomethylene)malonate can be used directly in the next step or purified by recrystallization from ethanol or hexane. A typical yield for this step is in the range of 90-95%.[1]

Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring system.

Materials:

  • Diethyl (3-bromoanilinomethylene)malonate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Procedure:

  • Add the diethyl (3-bromoanilinomethylene)malonate to a suitable volume of a high-boiling point solvent (e.g., 5-10 mL per gram of intermediate) in a reaction vessel equipped for high-temperature reactions.

  • Heat the mixture to approximately 250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The cyclization product will precipitate from the solution upon cooling.

  • After cooling to room temperature, add a non-polar solvent such as hexane or cyclohexane to aid in the precipitation of the product.

  • Collect the solid product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, by filtration and wash with the non-polar solvent. The expected yield is typically 85-90%.[2]

Step 3: Saponification to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ester group at the 3-position is hydrolyzed to a carboxylic acid.

Materials:

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Suspend the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, which can be monitored by TLC.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid 7-bromo-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with cold water, and dry thoroughly. This step generally proceeds with a high yield of 90-95%.[2]

Step 4: Decarboxylation to this compound

The final step involves the removal of the carboxylic acid group to yield the target compound.

Materials:

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Procedure:

  • Place the dried 7-bromo-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid to a temperature above its melting point (typically in the range of 200-250°C).

  • The decarboxylation is complete when the evolution of carbon dioxide gas ceases.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. The expected yield for this final step is around 80-85%.[3]

Signaling Pathway Diagram

The Gould-Jacobs reaction proceeds through a series of well-defined mechanistic steps. The key transformations are illustrated below.

SignalingPathways Start 3-Bromoaniline + Diethyl ethoxymethylenemalonate Intermediate1 Condensation Intermediate Start->Intermediate1 Nucleophilic Addition-Elimination Intermediate2 Cyclized Intermediate (Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate) Intermediate1->Intermediate2 6π-Electrocyclization Intermediate3 Saponified Intermediate (7-Bromo-4-hydroxy- quinoline-3-carboxylic acid) Intermediate2->Intermediate3 Ester Hydrolysis Product This compound Intermediate3->Product Decarboxylation

Caption: Key mechanistic steps of the Gould-Jacobs reaction.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The functionalization of the quinoline core allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Specifically, the Suzuki coupling of 4-Bromoquinolin-7-ol provides a versatile platform for the synthesis of 4-arylquinolin-7-ols, which are of significant interest for biological screening and as intermediates in the synthesis of more complex molecules.

These application notes provide a detailed experimental procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, supported by representative data and key considerations for successful execution.

Data Presentation: Suzuki Coupling of a 7-Bromoquinoline Derivative

The following table summarizes the results of Suzuki-Miyaura coupling reactions performed on a 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a structurally related analog of this compound. The data illustrates the typical yields obtained with a variety of substituted arylboronic acids under optimized reaction conditions.[1]

EntryArylboronic AcidProductYield (%)
14-Chlorophenylboronic acid7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one82
24-(tert-Butyl)phenylboronic acid7-(4-(tert-Butyl)phenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one89
3m-Tolylboronic acid7-(m-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one77
4Naphthalen-1-ylboronic acid7-(Naphthalen-1-yl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one87
5Phenylboronic acid7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one85

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound. The protocol is based on established procedures for similar bromoquinoline substrates and should be optimized for specific arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling the inert gas through the solvents for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinolin-7-ol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmet Ar-Pd(II)L2-Ar' OxAdd->Transmet Transmetalation (Ar'-B(OR)2, Base) Product Ar-Ar' Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Suzuki_Workflow A 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Add Degassed Solvent (e.g., Dioxane/H2O) B->C D 4. Heat Reaction Mixture (80-100 °C) C->D E 5. Monitor Reaction Progress (TLC or LC-MS) D->E F 6. Reaction Workup (Extraction and Washing) E->F Upon Completion G 7. Purification (Column Chromatography) F->G H Pure 4-Arylquinolin-7-ol G->H

References

Application Notes and Protocols for 4-Bromoquinolin-7-ol in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the investigation of 4-Bromoquinolin-7-ol as a potential kinase inhibitor. To date, there is limited publicly available data on the specific biological activity of this compound. The proposed target and experimental designs are based on the activities of structurally related quinoline and quinolinol compounds, which are known to target various protein kinases.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the oncology field.[1] Derivatives of quinoline have been developed as potent inhibitors of a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound is a heterocyclic compound whose potential as a kinase inhibitor has not been extensively explored. Its structure, featuring a quinolinol core, suggests potential interactions with the ATP-binding pocket of protein kinases. The bromine and hydroxyl substitutions may influence its potency, selectivity, and pharmacokinetic properties.

This document outlines a series of experimental protocols to evaluate the inhibitory activity of this compound against a representative protein kinase, using both biochemical and cell-based assays. As a hypothetical target, we will focus on the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.[4][5][6]

Hypothetical Target: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key mediator of signaling pathways that control cell growth, proliferation, and survival.[5][7] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cellular responses.[6] Inhibition of EGFR kinase activity is a validated strategy in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow

A systematic approach is required to characterize a novel compound. The workflow begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context and elucidate the mechanism of action.

Experimental_Workflow Start Start: Synthesize & Characterize this compound BiochemAssay Biochemical Assay: In Vitro Kinase Inhibition (e.g., ADP-Glo™) Start->BiochemAssay IC50_Calc Determine Potency (IC50) BiochemAssay->IC50_Calc CellAssay Cell-Based Assay: Western Blot for Downstream Target Phosphorylation IC50_Calc->CellAssay If potent DataAnalysis Analyze Cellular Efficacy & Confirm Mechanism of Action CellAssay->DataAnalysis Conclusion Conclusion: Evaluate Potential as a Kinase Inhibitor Lead Compound DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating a novel kinase inhibitor.

Data Presentation: Hypothetical Results

Quantitative data should be presented in a clear and organized manner. Below are examples of how to tabulate results from the proposed assays.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compound EGFR85
Control Inhibitor (Gefitinib)EGFR25

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Data are representative of n=3 independent experiments.

Table 2: Hypothetical Densitometry Analysis from Cellular Western Blot

Treatmentp-EGFR / Total EGFR Ratio% Inhibition
Vehicle Control (DMSO)1.000%
EGF (100 ng/mL)5.20-
EGF + this compound (1 µM)1.5670%
EGF + Control Inhibitor (1 µM)0.8384%

% Inhibition calculated relative to the EGF-stimulated signal.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • This compound

  • Known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the test compound and control inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or control. Use DMSO for 100% activity control and buffer without enzyme for background control.

    • Add 2.5 µL of the diluted EGFR enzyme to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the ATP/substrate master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)

This protocol determines the ability of this compound to inhibit the phosphorylation of a kinase's downstream target in a cellular context.[9][10]

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A431)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Human Epidermal Growth Factor (EGF)

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-Actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours by replacing the growth medium with a serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with anti-total-EGFR and then anti-β-Actin antibodies as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-EGFR signal to the total EGFR signal and then to the β-Actin signal to determine the relative inhibition of phosphorylation.

References

Application Notes and Protocols for the Quantification of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Bromoquinolin-7-ol, a substituted quinoline of interest in pharmaceutical research and development. The protocols described herein are based on established analytical techniques for similar quinoline derivatives and are intended to serve as a comprehensive guide for method development and validation. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound.[1] This method is suitable for routine quality control, purity assessment, and stability studies.

Experimental Protocol

a. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is required.[1]

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for optimal separation.[1]

b. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • A gradient elution is recommended to ensure good separation of the analyte from potential impurities. An example gradient is provided in the table below.

c. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards for the calibration curve.

  • Sample Solution: The sample preparation will depend on the matrix. For a solid formulation, a known weight of the sample should be dissolved in the solvent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

d. HPLC Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthTo be determined by scanning a standard solution from 200-400 nm to find the λmax. A wavelength of ~254 nm is a common starting point for quinoline derivatives.
Injection Volume10 µL

e. Data Analysis:

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration of the standard solutions. The concentration of this compound in the sample is determined from this curve.

Illustrative Quantitative Data

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of this compound at low concentrations, particularly in complex biological matrices.[1][2]

Experimental Protocol

a. Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

b. Chromatographic Conditions:

  • The chromatographic conditions can be similar to the HPLC-UV method, but with a flow rate suitable for the MS interface (e.g., 0.4 mL/min).

c. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for quinoline compounds.

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ of this compound and at least two product ions (Q3) should be determined by infusing a standard solution. The most intense transition is used for quantification, and the second for confirmation.

d. Sample Preparation:

  • For biological samples (e.g., plasma, urine), protein precipitation followed by centrifugation and filtration is a common sample preparation technique.[3]

Illustrative Quantitative Data
ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantification (LOQ)~0.05 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocol

a. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

b. GC Conditions:

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is a good starting point.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature and ramp up to a higher temperature.

c. Derivatization (if necessary):

  • Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in this compound) to increase their volatility.

d. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Illustrative Quantitative Data
ParameterExpected Value
Linearity Range10 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength.

Experimental Protocol

a. Instrumentation:

  • A UV-Vis spectrophotometer.

b. Procedure:

  • Determination of λmax: A dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) is scanned across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Illustrative Quantitative Data
ParameterExpected Value
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Molar Absorptivity (ε)Dependent on λmax and solvent
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use & Lifecycle Management Define Analytical Requirements Define Analytical Requirements Literature Search & Feasibility Literature Search & Feasibility Define Analytical Requirements->Literature Search & Feasibility Initial Method Optimization Initial Method Optimization Literature Search & Feasibility->Initial Method Optimization Validation Protocol Validation Protocol Initial Method Optimization->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity & Range Linearity & Range Validation Protocol->Linearity & Range Accuracy & Precision Accuracy & Precision Validation Protocol->Accuracy & Precision LOD & LOQ LOD & LOQ Validation Protocol->LOD & LOQ Robustness Robustness Validation Protocol->Robustness System Suitability System Suitability Validation Protocol->System Suitability Validation Report Validation Report Specificity->Validation Report Linearity & Range->Validation Report Accuracy & Precision->Validation Report LOD & LOQ->Validation Report Robustness->Validation Report System Suitability->Validation Report Routine Analysis Routine Analysis Validation Report->Routine Analysis Method Monitoring Method Monitoring Routine Analysis->Method Monitoring Change Control & Revalidation Change Control & Revalidation Method Monitoring->Change Control & Revalidation Change Control & Revalidation->Validation Protocol

Caption: Workflow for analytical method development and validation.

Quinoline_Kinase_Inhibition_Pathway Quinoline_Derivative Quinoline Derivative (e.g., this compound) Inhibition Inhibition Quinoline_Derivative->Inhibition Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibition->Kinase Phosphorylation Phosphorylation

Caption: Potential mechanism of quinoline derivatives as kinase inhibitors.

References

Application Notes and Protocols for the Development of Novel Compounds from a 4-Bromoquinolin-7-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-Bromoquinolin-7-ol moiety, in particular, offers a versatile platform for the development of novel therapeutic agents. The presence of a bromine atom at the 4-position allows for a variety of synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the synthesis, functionalization, and biological evaluation of novel compounds derived from the this compound scaffold.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for reaction planning and execution.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO and DMF
Purity ≥95%

Synthesis of the Core Scaffold

A common route to quinoline derivatives is the Conrad-Limpach synthesis. Below is an adapted two-step protocol for a related compound, 7-Bromo-4-hydroxy-2-phenylquinoline, which can serve as a template.[3]

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Intermediate)
  • Reactor Setup: In a suitable reaction vessel, dissolve 3-bromoaniline (1.0 eq) in ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.05 eq).

  • Reactant Addition: Slowly add ethyl benzoylacetate (1.05 eq) to the mixture, ensuring the temperature remains below 30 °C.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 3-bromoaniline is consumed.

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to facilitate product crystallization. Filter the resulting solid and wash it with cold ethanol.

Step 2: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline (Final Product)
  • Reactor Setup: Charge a reactor with a high-boiling point solvent like mineral oil (10 L/kg of the intermediate).

  • Reactant Addition: Add the dried intermediate from Step 1 to the solvent.

  • Cyclization: Heat the mixture to 250-255 °C and maintain this temperature for 2-3 hours. This step involves the elimination of ethanol. Monitor the reaction progress by HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 80-90 °C.

  • Work-up: Add toluene (5 L/kg of the intermediate) to the mixture and stir while cooling to room temperature to precipitate the product.

  • Isolation: Filter the solid product and wash thoroughly with hexanes to remove the mineral oil.

  • Drying: Dry the final product in a vacuum oven at 80-90 °C.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization 3-bromoaniline 3-bromoaniline reflux Reflux (4-6h) 3-bromoaniline->reflux ethyl_benzoylacetate ethyl_benzoylacetate ethyl_benzoylacetate->reflux ethanol_hcl Ethanol, cat. HCl ethanol_hcl->reflux crystallization Crystallization (0-5°C) reflux->crystallization intermediate Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate crystallization->intermediate heating Heat (250-255°C, 2-3h) intermediate->heating mineral_oil Mineral Oil mineral_oil->heating precipitation Precipitation (Toluene) heating->precipitation final_product 7-Bromo-4-hydroxy-2-phenylquinoline precipitation->final_product

Synthetic workflow for 7-Bromo-4-hydroxy-2-phenylquinoline.

Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the quinoline scaffold is ideal for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the synthesis of a library of 4-aryl or 4-heteroaryl quinolin-7-ol derivatives.

Experimental Protocol
  • Reaction Setup: To a reaction vessel, add this compound, the desired arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Add a degassed solvent (e.g., Dioxane, Toluene) and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-quinolin-7-ol.[4]

G start This compound + Arylboronic Acid suzuki_coupling Suzuki-Miyaura Coupling (80-100°C) start->suzuki_coupling reagents Pd Catalyst, Base, Solvent reagents->suzuki_coupling workup Reaction Work-up & Purification suzuki_coupling->workup product 4-Aryl-quinolin-7-ol Derivative workup->product

General workflow for Suzuki-Miyaura coupling.

Biological Evaluation

Quinoline derivatives have shown significant potential as both anticancer and antimicrobial agents.[1][2] The following are standard protocols to assess the biological activity of newly synthesized compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates greater potency.[5]

The following table summarizes reported anticancer activities of various substituted quinoline derivatives to provide a reference for expected potency.[6][7]

Compound Class/DerivativeCancer Cell LineIC₅₀/GI₅₀ (µM)
Quinoline-Chalcone DerivativeNon-small cell lung cancer (HOP-92)2.37
Quinoline-Chalcone DerivativeCNS cancer (SNB-75)2.38
Quinoline-Chalcone DerivativeRenal cancer (RXF 393)2.21
Quinoline-Chalcone DerivativeBreast cancer (HS 578T)2.38
Quinoline-8-Sulfonamide DerivativeColon Cancer (HCT-116)4 - 43
Quinoline-8-Sulfonamide DerivativeBreast Cancer (MCF-7)4 - 43
Brominated MethoxyquinolineC6 (Glioblastoma)5.45–9.6 µg/mL
Brominated MethoxyquinolineHeLa (Cervical Cancer)5.45–9.6 µg/mL
Brominated MethoxyquinolineHT29 (Colon Cancer)5.45–9.6 µg/mL
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[8] The broth microdilution method is a common technique for determining MIC.

  • Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[8]

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Add the final bacterial inoculum to the wells containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

The following table presents MIC values for various quinoline and isoquinoline derivatives against different bacterial strains.[9][10][11]

Compound Class/DerivativeMicroorganismMIC (µg/mL)
Fluoroquinolone DerivativeMRSA0.0195
Fluoroquinolone DerivativeP. aeruginosa0.039
Quinoxaline DerivativeS. aureus4 - 16
Quinoxaline DerivativeB. subtilis8 - 32
Alkynyl IsoquinolineMRSA4 or 8
Alkynyl IsoquinolineVRE faecalis4 or 8

Signaling Pathway Modulation

Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][12][13][14]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->EGFR Inhibition Quinoline_Derivative->VEGFR Inhibition

Inhibition of EGFR/VEGFR signaling by quinoline derivatives.

This diagram illustrates how quinoline derivatives can inhibit the EGFR and VEGFR signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. By blocking these receptors, the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are suppressed, leading to an antitumor effect.[4]

References

Application Notes: In Vitro Cytotoxicity of 4-Bromoquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized in medicinal chemistry for their extensive range of biological activities, including potent anticancer properties.[1][2] The quinoline scaffold, which consists of a benzene ring fused to a pyridine ring, is a versatile structural base for developing therapeutic agents.[3] The introduction of various functional groups onto this core structure can significantly modulate a compound's physicochemical properties and biological efficacy.[3]

Specifically, derivatives of 4-Bromoquinolin-7-ol are of significant interest. The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[3] This combination of features suggests that these derivatives may serve as potent cytotoxic agents against various cancer cell lines. Evaluating their cytotoxic potential is a critical first step in the drug discovery pipeline.

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound derivatives, focusing on the widely used MTT colorimetric assay. It also includes methods for data analysis and presentation, along with visualizations of experimental workflows and relevant signaling pathways.

Quantitative Data Summary: Cytotoxicity of Related Quinoline Derivatives

While comprehensive data specifically for a wide range of this compound derivatives is emerging, the following tables summarize the cytotoxic activity (IC₅₀ values) of structurally related bromo- and hydroxy-quinoline compounds against various human cancer cell lines. This data serves as a crucial benchmark for evaluating novel analogs. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency, representing the concentration required to inhibit 50% of cell growth in vitro.[1][3]

Table 1: Cytotoxicity (IC₅₀ in µM) of Bromo-Substituted Quinoline/Quinazoline Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 8a 6-Bromo quinazolineMCF-7 (Breast)15.85[4][5]
Compound 8a 6-Bromo quinazolineSW480 (Colon)17.85[4][5]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon)5.45 (µg/mL)[6]
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical)9.6 (µg/mL)[6]
Compound 7 3,5,6,7-tetrabromo-8-methoxyquinolineHT29 (Colon)11.2 (µg/mL)[6]

Table 2: Cytotoxicity (IC₅₀ in µM) of Other Relevant Quinoline Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
IVg 4-hydroxy-1-phenyl-2(1H)-quinoloneA549 (Lung)0.0298[4]
IVg 4-hydroxy-1-phenyl-2(1H)-quinoloneMDA-MB (Breast)0.0338[4]
Compound 3g 4-Hydroxyquinolone analogueHCT116 (Colon)1.83[7]
Compound 2i 4-anilinoquinolineBGC823 (Gastric)4.65[8]
Compound 7a 2-phenylquinolin-4-amineHT-29 (Colon)8.12[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[9][10] The principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

1. Materials and Reagents

  • Test Compounds: this compound derivatives.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116).[7]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[9]

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).[11]

  • Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO₂), multichannel pipettes, microplate reader.[9]

2. Procedure

  • Cell Seeding: Harvest cultured cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3] Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2][11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution in DMSO. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.[9][11]

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Medium only (no cells) for background absorbance.[9]

  • Incubation: Incubate the plate for a desired exposure time, typically 48 or 72 hours.[3][10]

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.[11] Add 150 µL of DMSO to each well to dissolve the formazan.[3]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background signals.[9] Readings should be taken within one hour.

3. Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for cytotoxicity screening and a potential signaling pathway that quinoline derivatives may inhibit.

MTT_Workflow start Start A Seed Cells in 96-Well Plate start->A 1. Cell Culture process process decision decision io io end_node End B Treat Cells with Test Compounds A->B 2. Incubate (24h) C Add MTT Reagent B->C 3. Incubate (48-72h) D Solubilize Formazan with DMSO C->D 4. Incubate (4h) E Data Analysis D->E 5. Measure Absorbance (570 nm) F Results E->F Calculate % Viability & IC50 Value F->end_node

Caption: General workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway Potential Mechanism: Apoptosis Induction drug This compound Derivative stress Cellular Stress drug->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondrial Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf cas9 Caspase-9 (Initiator) apaf->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Leads to

Caption: Simplified overview of the intrinsic apoptosis signaling pathway.

References

Application Notes: Protocols for Studying the Anti-inflammatory Properties of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] These compounds and their derivatives have been shown to modulate key inflammatory pathways by targeting enzymes and transcription factors crucial to the inflammatory response.[4][5][6] Developing novel anti-inflammatory therapeutics requires robust and standardized protocols to evaluate the efficacy and elucidate the mechanism of action of lead compounds.

These application notes provide detailed in vitro and in vivo protocols for assessing the anti-inflammatory potential of quinoline derivatives. The methodologies cover initial screening for anti-inflammatory activity, determination of effects on key signaling pathways, and evaluation in established animal models of inflammation.

Key Inflammatory Signaling Pathways Targeted by Quinolines

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to interfere with major pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. NF-κB Signaling Pathway: The NF-κB family of transcription factors are master regulators of inflammatory responses.[7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), a signaling cascade leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[7][8][9] Several quinoline compounds have been shown to inhibit this pathway.[8][10][11]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa p-IκBα IKK->IkBa Proteasome Proteasomal Degradation IkBa->Proteasome IkBa_bound IκBα Proteasome->IkBa_bound Degradation NFkB_Cytoplasm NF-κB (p65/p50) (Inactive) NFkB_Nucleus NF-κB (p65/p50) (Active) NFkB_Cytoplasm->NFkB_Nucleus Nuclear Translocation mid_point1 NFkB_Cytoplasm->mid_point1 IkBa_bound->mid_point1 DNA DNA Binding NFkB_Nucleus->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Quinoline Quinoline Inhibition Quinoline->IKK Quinoline->NFkB_Nucleus mid_point1->IKK Phosphorylation mid_point2 MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates AP1 Transcription Factors (e.g., AP-1) p38->AP1 JNK->AP1 ERK->AP1 Response Inflammatory Response (Cytokine Production) AP1->Response Gene Transcription Quinoline Quinoline Inhibition Quinoline->MAP2K Quinoline->p38 In_Vitro_Workflow start Start seed_cells Seed RAW 264.7 Cells in Plates start->seed_cells viability Protocol 1: Determine Max Non-Toxic Dose (MTT Assay) seed_cells->viability treat Pre-treat Cells with Quinoline Compound viability->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect analysis Analysis collect->analysis mediators Protocol 2: Measure Mediators (NO, TNF-α, IL-6) analysis->mediators Supernatant western Protocol 3: Western Blot (NF-κB, MAPK proteins) analysis->western Cell Lysate enzyme Protocol 4: Enzyme Inhibition (COX/LOX Assays) analysis->enzyme If applicable end End mediators->end western->end enzyme->end In_Vivo_Workflow start Start acclimate Acclimatize Animals (e.g., Rats/Mice) start->acclimate grouping Group Animals (Control, Standard, Test) acclimate->grouping administer Administer Quinoline Cmpd. (p.o. or i.p.) grouping->administer induce Induce Inflammation (e.g., Carrageenan/Xylene) administer->induce ~1 hour later measure Measure Edema/Response at Time Intervals induce->measure analyze Analyze Data & Calculate % Inhibition measure->analyze end End analyze->end

References

Application of 4-Bromoquinolin-7-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding affinities but do so with high ligand efficiency. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs and its ability to interact with a variety of protein targets, particularly kinases.[1][2]

4-Bromoquinolin-7-ol is a halogenated quinoline derivative that presents several features making it an attractive candidate for inclusion in fragment libraries. Its physicochemical properties align well with the "Rule of Three," a common guideline for fragment design. The quinolinol core can act as a versatile scaffold, participating in hydrogen bonding interactions, while the bromine atom at the 7-position serves as a valuable synthetic handle for subsequent fragment evolution. This allows for the exploration of structure-activity relationships (SAR) through techniques like palladium-catalyzed cross-coupling reactions to introduce diverse substituents.[3]

While direct published evidence of this compound in FBDD campaigns is limited, its structural motifs are present in known kinase inhibitors. The quinoline ring system is known to bind to the ATP-binding site of many kinases, making this fragment a promising starting point for developing inhibitors against this important class of enzymes.[1][4] A typical FBDD workflow would involve screening this compound against a panel of kinases or other targets using biophysical techniques to identify weak but specific binding events. Confirmed hits would then be structurally characterized, for instance by X-ray crystallography, to guide the synthetic elaboration of the fragment into a more potent lead compound. This could involve "fragment growing" from the bromine position to access nearby pockets within the target's binding site.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₆BrNO[5]
Molecular Weight 224.05 g/mol [5]
IUPAC Name 7-bromo-1H-quinolin-4-one[5]
Topological Polar Surface Area 29.1 Ų[5]
Complexity 227[5]

Note: As of the latest search, specific binding data (e.g., Kd, IC50) for this compound from a fragment screening campaign is not publicly available. The table above provides its fundamental physicochemical properties, which are crucial for its evaluation as a potential fragment.

Mandatory Visualization

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (SPR, NMR, Thermal Shift) A->B C Identified Hits (Weak Binders) B->C D Orthogonal Screening (e.g., ITC) C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Validated Hit-Target Complex E->F G Structure-Guided Design (e.g., Fragment Growing/Linking) F->G H Chemical Synthesis of Analogs G->H H->B Re-screen I Potent Lead Compound H->I Kinase_Signaling_Pathway cluster_pathway Generic Kinase Cascade cluster_inhibition Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase1 Kinase A (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Inhibitor Quinoline-based Inhibitor (Derived from this compound) Inhibitor->Kinase2 Inhibits ATP Binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Bromoquinolin-7-ol. As there is no well-established, direct protocol for this specific isomer, we propose a plausible multi-step synthetic route and address potential challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of quinolin-7-ol not a recommended method for synthesizing this compound?

A1: Direct electrophilic bromination of quinolin-7-ol is unlikely to yield the desired 4-bromo isomer. The hydroxyl group (-OH) at position 7 is a strong activating group that directs electrophilic substitution to the ortho positions (6 and 8). The pyridine ring of the quinoline system is electron-deficient and generally resistant to electrophilic attack unless strongly activated. Therefore, direct bromination would likely result in a mixture of 6-bromoquinolin-7-ol, 8-bromoquinolin-7-ol, and 6,8-dibromoquinolin-7-ol, with negligible formation of the 4-bromo product.

Q2: What is the proposed synthetic pathway for this compound?

A2: We propose a three-step synthesis starting from quinolin-7-ol:

  • N-Oxidation: Conversion of quinolin-7-ol to 7-hydroxyquinoline N-oxide. The N-oxide group activates the C4 position for electrophilic attack.

  • Bromination: Regioselective bromination of 7-hydroxyquinoline N-oxide at the C4 position to yield 4-bromo-7-hydroxyquinoline N-oxide. This is the most critical and challenging step.

  • Deoxygenation: Removal of the N-oxide group to afford the final product, this compound.

Q3: What are the primary challenges in this synthesis?

A3: The main challenge is controlling the regioselectivity during the bromination step (Step 2). The activating -OH group at C7 and the N-oxide group compete in directing the electrophilic bromine. Achieving selective bromination at C4 may require careful optimization of reaction conditions, and potentially protection of the hydroxyl group.

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light (254 nm).

Q5: What are the best methods for purifying the final product?

A5: The final product will likely require purification by column chromatography on silica gel.[1] A gradient elution with a solvent system like ethyl acetate in hexane or methanol in dichloromethane is a good starting point. Recrystallization from a suitable solvent or solvent mixture can be used for further purification.[1]

Proposed Synthetic Workflow

Synthetic Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deoxygenation Quinolin-7-ol Quinolin-7-ol node_s1 7-Hydroxyquinoline N-oxide Quinolin-7-ol->node_s1 m-CPBA or H₂O₂/AcOH node_s2 4-Bromo-7-hydroxyquinoline N-oxide node_s1->node_s2 Brominating Agent (e.g., POBr₃) node_s3 This compound node_s2->node_s3 Reducing Agent (e.g., PCl₃)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxyquinoline N-oxide

This protocol is adapted from methods used for the N-oxidation of similar hydroxyquinolines.[1]

  • Materials:

    • Quinolin-7-ol

    • Glacial Acetic Acid

    • Hydrogen Peroxide (30% aqueous solution)

  • Procedure:

    • In a round-bottom flask, dissolve quinolin-7-ol (1 equivalent) in glacial acetic acid.

    • Slowly add 30% hydrogen peroxide (2-3 equivalents) to the solution while maintaining the temperature at 65-75°C.

    • Heat the reaction mixture on a water bath at 65-75°C for 4-6 hours. Additional portions of hydrogen peroxide can be added hourly.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • To remove unreacted quinolin-7-ol, the mixture can be subjected to steam distillation.

    • The N-oxide product can be isolated by neutralizing the solution and subsequent extraction with an organic solvent, followed by drying and evaporation.

Step 2: Synthesis of 4-Bromo-7-hydroxyquinoline N-oxide

This step is critical and may require optimization. The following is a general procedure based on the bromination of quinoline N-oxides.

  • Materials:

    • 7-Hydroxyquinoline N-oxide

    • Phosphorus oxybromide (POBr₃) or another suitable brominating agent

    • Anhydrous solvent (e.g., Dichloroethane or Acetonitrile)

  • Procedure:

    • To a solution of 7-hydroxyquinoline N-oxide (1 equivalent) in an anhydrous solvent, add the brominating agent (e.g., POBr₃, 1.2-1.5 equivalents) portion-wise at room temperature under an inert atmosphere.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of isomers and should be purified by column chromatography.

Step 3: Synthesis of this compound

This protocol describes a general method for the deoxygenation of quinoline N-oxides.

  • Materials:

    • 4-Bromo-7-hydroxyquinoline N-oxide

    • Phosphorus trichloride (PCl₃) or another suitable reducing agent

    • Anhydrous Chloroform or Dichloromethane

  • Procedure:

    • Dissolve 4-bromo-7-hydroxyquinoline N-oxide (1 equivalent) in anhydrous chloroform in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add phosphorus trichloride (1.2 equivalents) dropwise.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and pour it into a beaker of ice water.

    • Basify the aqueous solution with sodium carbonate to precipitate the product.

    • Extract the product with chloroform or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

    • Purify the crude this compound by column chromatography and/or recrystallization.

Troubleshooting Guide

Troubleshooting the Bromination Step (Step 2)

Troubleshooting Bromination start Low Yield or Incorrect Isomer in Bromination Step q1 Major Product is 6- or 8-Bromo Isomer? start->q1 a1_yes Protect the -OH group (e.g., as acetate or methoxy) before bromination. q1->a1_yes Yes a1_no Low Conversion? q1->a1_no No a2_yes Increase reaction time or temperature. Increase equivalents of brominating agent. a1_no->a2_yes Yes a2_no Complex Mixture of Products? a1_no->a2_no No a3_yes Lower the reaction temperature. Try a milder brominating agent (e.g., NBS). Optimize solvent. a2_no->a3_yes Yes a3_no Consult further literature for advanced catalytic methods. a2_no->a3_no No

Caption: Decision-making workflow for troubleshooting the bromination of 7-hydroxyquinoline N-oxide.

Q: My N-oxidation reaction (Step 1) is incomplete or shows degradation. What should I do?

A:

  • Incomplete Reaction: If TLC shows significant starting material, you can try increasing the reaction time or adding more equivalents of hydrogen peroxide. Ensure the temperature is maintained at 65-75°C, as lower temperatures may slow the reaction.

  • Degradation: If you observe the formation of multiple, dark-colored spots on your TLC plate, degradation may be occurring. Try running the reaction at a slightly lower temperature for a longer period. Using a pre-formed peracid like m-CPBA at a controlled, lower temperature might also be a milder alternative.

Q: I am getting a very low yield of the desired 4-bromo isomer in Step 2, with other isomers being major products. How can I improve this?

A: This is the expected major challenge. The powerful activating effect of the -OH group at C7 competes with the N-oxide's directing effect to C4.

  • Protect the Hydroxyl Group: Before bromination, consider protecting the -OH group as an acetate or a methyl ether. An O-acetyl or O-methyl group is less activating than a free hydroxyl group, which may favor bromination at the C4 position. The protecting group can be removed in a subsequent step.

  • Choice of Brominating Agent: The reactivity and steric bulk of the brominating agent can influence regioselectivity. Experiment with different reagents such as N-Bromosuccinimide (NBS) with a catalyst, or phosphorus-based bromine reagents like POBr₃ or PBr₃.

Q: The deoxygenation reaction (Step 3) is not working, or I am losing my bromo-substituent.

A:

  • Incomplete Deoxygenation: If the reaction is sluggish, you can increase the amount of the reducing agent (e.g., PCl₃) or increase the reaction time and temperature.

  • Loss of Bromine (Debromination): If you suspect reductive debromination, especially if using methods like catalytic hydrogenation, switch to a milder or more selective reagent. PCl₃ is generally effective and less likely to remove aryl bromides under these conditions.

Data Summary

Table 1: N-Oxidation of Quinolines

Starting MaterialOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
QuinolineH₂O₂ / Acetic AcidAcetic Acid70-803~80
8-HydroxyquinolineH₂O₂ / Acetic AcidAcetic Acid65-754Fair
4-Methylquinolinem-CPBADichloromethaneRT12>90

Table 2: Bromination of Quinoline N-Oxides

Starting MaterialBrominating AgentSolventTemp (°C)ProductYield (%)
Quinoline N-oxideBr₂ / Ac₂OAcetic Acid1004-Bromoquinoline N-oxide~70
Quinoline N-oxidePOBr₃DichloroethaneReflux4-Bromoquinoline N-oxide~65
3-Bromoquinoline N-oxidePhenylisocyanateDMF80Oxazolo[4,5-b]quinoline11

Table 3: Deoxygenation of Quinoline N-Oxides

Starting MaterialReducing AgentSolventTemp (°C)Time (h)Yield (%)
Quinoline N-oxidePCl₃ChloroformReflux2>90
2-Methylquinoline N-oxideCatalytic HydrogenationEthanolRT3~95
Substituted N-oxidesFormic Acid / Iodide-90-1405-1080-95[2]

References

Technical Support Center: Purification of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Bromoquinolin-7-ol. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: While specific data for this compound is limited, common impurities in the synthesis of related bromo-hydroxyquinolines can include:

  • Isomeric Bromoquinolinols: Depending on the synthetic route, you may have isomers where the bromine and hydroxyl groups are at different positions on the quinoline ring.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-quinolinols.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Degradation Products: this compound may be susceptible to oxidation and other degradation pathways, leading to colored impurities.

Q2: My purified this compound is colored (e.g., yellow or brown), but I expect a white solid. What could be the cause?

A2: Discoloration in quinoline derivatives is often due to oxidation or the presence of trace impurities.[1] Exposure to air, light, or heat can promote the formation of colored oxidation products.[1] To minimize this, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[1]

Q3: What are the best storage conditions for this compound to ensure its stability?

A3: To maintain the stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, keeping it at 2-8°C under an inert atmosphere is advisable to prevent degradation.[2]

Troubleshooting Guides

Column Chromatography Issues

Problem: My compound is streaking or showing poor separation on the silica gel column.

  • Possible Cause 1: Interaction with Silica Gel: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

  • Troubleshooting 1:

    • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine. This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like alumina.[3]

  • Possible Cause 2: Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.

  • Troubleshooting 2:

    • Systematic TLC Analysis: Before running the column, perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC). A good starting point for bromo-hydroxyquinolines is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[1][3]

    • Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the separation of compounds with similar polarities.

Recrystallization Challenges

Problem: I am having difficulty finding a suitable solvent for the recrystallization of this compound.

  • Possible Cause: High or Low Solubility: The compound may be too soluble in a range of common solvents at room temperature or, conversely, poorly soluble even at elevated temperatures.

  • Troubleshooting:

    • Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and hexane) in small-scale trials.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble until turbidity is observed. Gently heat the mixture until the solution becomes clear again, and then allow it to cool slowly. A common combination for similar compounds is ethanol/water.[3]

Problem: My yield after recrystallization is very low.

  • Possible Cause 1: Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.

  • Troubleshooting 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: Premature crystallization: If the solution cools too quickly, smaller, less pure crystals may form, and some product may be lost during filtration.

  • Troubleshooting 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation before filtration.

Data Presentation

Table 1: Comparison of Purification Methods for Bromo-Hydroxyquinolines

Purification MethodPurity AchievedAdvantagesDisadvantages
Recrystallization >99% (if suitable solvent is found)Cost-effective, scalable, can yield high-purity crystalline product.Not suitable for all compounds (e.g., oils), can have lower yields, requires solvent screening.[1]
Column Chromatography 95-99%Versatile, can separate complex mixtures.Can be time-consuming, solvent-intensive, risk of compound decomposition on stationary phase.[1]
Preparative HPLC >99.5%High resolution and efficiency, automated.Expensive equipment and solvents, limited sample loading capacity.[1]

Note: The purity levels are typical for this class of compounds and may vary for this compound.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the least polar eluent identified during TLC analysis. For acid-sensitive compounds like this compound, consider adding 0.5-1% triethylamine to the eluent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity as needed.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent/anti-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude this compound tlc TLC Analysis start->tlc one_spot Single Spot? tlc->one_spot impurities Multiple Spots? tlc->impurities streaking Streaking on TLC? tlc->streaking one_spot->impurities No recrystallize Recrystallization one_spot->recrystallize Yes column Column Chromatography impurities->column Yes pure Pure Product column->pure recrystallize->pure streaking->column No add_base Add Base (e.g., Et3N) to Eluent streaking->add_base Yes change_stationary Change Stationary Phase (e.g., Alumina) streaking->change_stationary add_base->column change_stationary->column

Caption: A decision-making workflow for the purification of this compound.

G Potential Impurity Formation in Bromo-Hydroxyquinoline Synthesis starting_material Hydroxyquinoline Starting Material bromination Bromination Reaction (e.g., NBS, Br2) starting_material->bromination crude_product Crude Product Mixture bromination->crude_product desired_product This compound (Desired Product) crude_product->desired_product isomer Isomeric Bromoquinolinols (e.g., 7-Bromoquinolin-4-ol) crude_product->isomer dibromo Di-bromo Products crude_product->dibromo unreacted Unreacted Starting Material crude_product->unreacted oxidation Oxidation Products (Colored Impurities) desired_product->oxidation Air, Light, Heat

Caption: Potential pathways for impurity formation during the synthesis of this compound.

References

4-Bromoquinolin-7-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Bromoquinolin-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic aromatic compound. Like many quinoline derivatives, it is expected to have low aqueous solubility due to its predominantly hydrophobic structure.[1][2] It is generally more soluble in organic solvents. For experimental purposes, a concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[1]

Q2: I need to make a stock solution of this compound. Which solvent should I use?

The most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound is DMSO.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with water.[1]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer for an experiment. What is happening?

This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the highly polar DMSO is diluted into an aqueous buffer. This change in solvent polarity causes the compound to "crash out" of the solution.[1]

Q4: How can I prevent my compound from precipitating during my experiments?

Several strategies can be employed to prevent precipitation. These include:

  • Lowering the final concentration: The final concentration of this compound in your aqueous medium might be exceeding its solubility limit.

  • Adjusting the pH of the buffer: The solubility of quinoline derivatives can be pH-dependent.[3] Since quinolines are weak bases, lowering the pH might increase solubility.

  • Using co-solvents: In some cases, a small, non-toxic amount of a co-solvent can help maintain solubility.

  • Employing solubility enhancers: Surfactants or cyclodextrins can be used to increase the aqueous solubility of hydrophobic compounds.[1]

Q5: Are there any known stability issues with this compound in solution?

While specific stability data for this compound is not widely available, quinoline derivatives can be susceptible to degradation, which may be influenced by factors like pH, light, and temperature. It is always best practice to prepare fresh solutions for experiments and to store stock solutions in the dark at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[1]

Troubleshooting Guide

Issue 1: this compound powder will not dissolve to create a stock solution.

Initial Steps:

  • Solvent Choice: Ensure you are using a suitable organic solvent. 100% DMSO is the primary recommendation.[1]

  • Mechanical Assistance: Use a vortex mixer or sonicator to aid dissolution.[1]

  • Gentle Warming: A brief warming in a water bath (e.g., to 37°C) can help, but be cautious of potential compound degradation at higher temperatures.[1]

If the compound remains insoluble, consider trying other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Issue 2: The compound precipitates out of the aqueous buffer during the experiment.

This is the most common solubility-related problem. The following workflow can help you troubleshoot this issue.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration (e.g., to 0.1-0.5%) check_dmso->reduce_dmso Yes check_conc Is the final compound concentration too high? check_dmso->check_conc No success Problem Resolved reduce_dmso->success lower_conc Lower the final compound concentration check_conc->lower_conc Yes check_ph Is the compound's solubility pH-dependent? check_conc->check_ph No lower_conc->success adjust_ph Adjust buffer pH (e.g., lower pH for basic compounds) check_ph->adjust_ph Yes adv_sol Consider Advanced Solubilization Methods check_ph->adv_sol No adjust_ph->success use_surfactant Add a non-ionic surfactant (e.g., 0.01% Tween-80) adv_sol->use_surfactant use_cd Use a complexation agent (e.g., HP-β-CD) adv_sol->use_cd use_surfactant->success failure If problem persists, re-evaluate experimental design use_surfactant->failure use_cd->success use_cd->failure

Troubleshooting workflow for compound precipitation.

Physicochemical and Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. The table below summarizes its known physicochemical properties.

PropertyValueReference
Molecular FormulaC₉H₆BrNO[4]
Molecular Weight224.05 g/mol [4]
AppearanceSolid[5]
Predicted Boiling Point370.7 ± 22.0 °C[4]
Qualitative Aqueous SolubilityExpected to be low[1][2]
Common Organic SolventsDimethyl sulfoxide (DMSO)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for serial dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Accurately weigh 2.24 mg of this compound powder.

  • Transfer the powder to a clean microcentrifuge tube or vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[1]

  • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Method for Determining Aqueous Solubility

Objective: To determine the approximate aqueous solubility of this compound in a specific buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • High-speed centrifuge

  • 0.22 µm syringe filters (ensure low compound binding)

  • HPLC or UV-Vis spectrophotometer

  • Shaker or rotator

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer (e.g., 1 mL) in a vial. The excess solid should be clearly visible.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., room temperature) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[1]

  • Carefully collect the supernatant. For added certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the clear supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

  • The determined concentration represents the equilibrium solubility of the compound in that specific buffer.

G start Start: Excess Compound in Buffer equilibrate Equilibrate for 24-48h with agitation start->equilibrate separate Separate undissolved solid (Centrifuge/Filter) equilibrate->separate quantify Quantify concentration of dissolved compound in supernatant (HPLC/UV-Vis) separate->quantify result Result: Equilibrium Solubility quantify->result

Generalized workflow for solubility determination.

References

stability and degradation of 4-Bromoquinolin-7-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Bromoquinolin-7-ol in solution. The information is based on general principles for quinoline derivatives due to limited specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the behavior of related quinoline compounds, the primary factors that can induce degradation of this compound in solution include:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis. Quinoline derivatives can be particularly labile at low pH.

  • Light: Exposure to ultraviolet (UV) or fluorescent light can cause photodegradation.[1]

  • Oxidation: The presence of oxidizing agents, such as peroxides or even atmospheric oxygen, can lead to oxidative degradation.[2][3]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[1]

Q2: How should I prepare and store stock solutions of this compound to minimize degradation?

A2: To ensure the stability of your stock solutions, follow these recommendations:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO).

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution is required, prepare a concentrated stock to minimize the volume added to your experimental system.

  • Storage: Store stock solutions in tightly sealed amber glass vials to protect from light and moisture. For short-term storage, refrigeration (2-8 °C) may be adequate, but for long-term storage, freezing at -20 °C or -80 °C is recommended. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

Q3: I am observing a color change in my this compound solution over time. What does this indicate?

A3: A change in the color of the solution is a common indicator of chemical degradation. This could be due to the formation of colored degradation products resulting from oxidation or other degradation pathways. It is crucial to investigate the cause and assess the purity of the solution using an appropriate analytical method, such as HPLC.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: The most common and effective technique for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Other techniques that can be employed include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of unknown degradation products.

  • UV-Vis Spectroscopy: Can be used for a quick assessment of changes in the solution but is less specific than HPLC.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Rapid degradation of this compound in acidic solution. Quinoline derivatives can be unstable at low pH.- Conduct experiments at a more neutral or higher pH if the experimental design allows.- Use a milder acidic stressor for forced degradation studies.
Inconsistent degradation rates between experiments. - Variability in solvent composition or purity.- Inconsistent exposure to light or temperature.- Ensure the use of high-purity, consistent solvent batches.- Control and monitor light and temperature conditions precisely during experiments.
Formation of unexpected degradation products. Presence of reactive species or nucleophiles in the solution.- Identify and eliminate potential sources of reactive contaminants in your solvents and reagents.
No degradation observed under stress conditions. The compound may be highly stable under the applied conditions.- For forced degradation studies, increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent).[4]
Precipitation of the compound from solution. - The solubility limit has been exceeded.- Degradation into less soluble products.- Ensure the solvent system is appropriate for the desired concentration.- Consider the use of co-solvents.- Prepare solutions fresh before each experiment.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

The following table summarizes typical starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Stress Condition Typical Protocol
Acid Hydrolysis To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for 30 minutes. If no degradation is observed, increase the acid concentration or reflux time.[4]
Alkaline Hydrolysis To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for 30 minutes. If no degradation is observed, increase the base concentration or reflux time.[4]
Neutral Hydrolysis Reflux the stock solution in water for 12 hours.
Oxidative Degradation Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. If no degradation is seen, the concentration of H₂O₂ can be increased.[2]
Photolytic Degradation Expose the solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
Thermal Degradation Expose a solid sample of this compound to dry heat at 60°C for a specified period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any major degradation products.

Visualizations

Stability_Testing_Workflow General Workflow for Stability Testing of this compound cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid Expose to base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep_stock->oxidation Expose to photo Photolysis (ICH Q1B) prep_stock->photo Expose to thermal Thermal (e.g., 60°C, solid) prep_stock->thermal Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products degradation->products pathway Elucidate Degradation Pathway products->pathway Logical_Troubleshooting_Flow Troubleshooting Degradation of this compound start Observed Degradation of This compound check_purity Verify Initial Purity (HPLC, NMR) start->check_purity check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Assess Solvent Quality (Purity, Peroxides) start->check_solvent identify_stressor Identify Potential Stressor check_purity->identify_stressor check_storage->identify_stressor check_solvent->identify_stressor is_ph pH-related? identify_stressor->is_ph Degradation in acidic/basic media? is_light Light-induced? identify_stressor->is_light Degradation upon light exposure? is_oxidation Oxidation? identify_stressor->is_oxidation Color change or degradation in air? is_temp Temperature? identify_stressor->is_temp Degradation at elevated temp? solution_ph Adjust pH / Use Buffer is_ph->solution_ph solution_light Protect from Light (Amber Vials) is_light->solution_light solution_oxidation Use Degassed Solvents / Inert Atmosphere is_oxidation->solution_oxidation solution_temp Control Temperature / Store at Lower Temp is_temp->solution_temp

References

Technical Support Center: Synthesis of Chloroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of chloroquinoline intermediates. The following information is designed to help prevent and troubleshoot the hydrolysis of these critical compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of hydrolysis in chloroquinoline synthesis?

A1: The primary cause of hydrolysis is the presence of water during the work-up phase, especially when the reaction mixture containing the activated chloroquinoline intermediate is quenched. The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding 4-hydroxyquinoline derivative. This is particularly problematic when using reagents like phosphorus oxychloride (POCl₃) which require aqueous work-up to remove excess reagent and byproducts.[1][2]

Q2: How does pH affect the hydrolysis of chloroquinoline intermediates?

A2: The pH of the aqueous solution during work-up is a critical factor influencing the rate of hydrolysis. While both acidic and basic conditions can promote hydrolysis, careful control of pH is essential for minimizing this side reaction. For instance, in the synthesis of 4,7-dichloroquinoline, adjusting the pH during the isolation of the precursor, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, can significantly impact the purity of the final product.[3]

Q3: What are the best practices for minimizing hydrolysis during the work-up of a chlorination reaction with POCl₃?

A3: To minimize hydrolysis when working up a reaction involving POCl₃, the following practices are recommended:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent premature hydrolysis.[1]

  • Low Temperature Quenching: The reaction mixture should be cooled significantly before and during the quenching step. Pouring the cold reaction mixture onto crushed ice or into ice-cold water helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water and slows down the rate of hydrolysis.

  • Controlled Neutralization: If neutralization is required, it should be performed carefully and at a low temperature. Using a weak base like sodium bicarbonate for neutralization is often preferred over strong bases to avoid harsh basic conditions that can also promote hydrolysis.

  • Rapid Extraction: Once the product is precipitated or is in an organic layer, it should be separated from the aqueous phase as quickly as possible to minimize contact time with water.

Q4: Can the choice of solvent influence the extent of hydrolysis?

A4: Yes, the solvent can play a role. While the chlorination reaction itself is often carried out in a high-boiling inert solvent or neat POCl₃, the choice of solvent for extraction during work-up is important. A water-immiscible organic solvent that effectively dissolves the chloroquinoline intermediate will facilitate its rapid removal from the aqueous phase, thereby reducing the opportunity for hydrolysis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the hydrolysis of chloroquinoline intermediates.

Issue Possible Cause(s) Recommended Action(s)
Low yield of the desired chloroquinoline product with significant presence of the 4-hydroxyquinoline byproduct. 1. Presence of moisture in the reaction. 2. High temperature during aqueous work-up. 3. Prolonged contact with the aqueous phase. 4. Inappropriate pH during neutralization. 1. Ensure all glassware is flame-dried and reagents are anhydrous.2. Quench the reaction mixture by adding it slowly to a vigorously stirred mixture of crushed ice and a suitable organic solvent.3. Perform extractions and phase separations promptly.4. Carefully monitor and control the pH during neutralization, keeping the temperature low. Refer to the data in Table 1 for optimal pH ranges.
Formation of a dark oil or tar during work-up instead of a solid precipitate. 1. Decomposition of the product at high temperatures. 2. Incorrect stoichiometry of reagents. 3. Presence of oxygen leading to oxidative side reactions. 1. Reduce the reaction temperature and consider extending the reaction time.2. Verify the molar ratios of your starting materials and reagents.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple spots on TLC, with one corresponding to the 4-hydroxyquinoline. 1. Incomplete chlorination. 2. Hydrolysis during work-up or on the TLC plate. 1. Increase the reaction time or temperature for the chlorination step. Consider using a slight excess of the chlorinating agent.2. Ensure the work-up is performed quickly and at low temperatures. Use a neutral or slightly basic mobile phase for TLC analysis if the product is sensitive to acidic silica gel.

Data Presentation

Table 1: Effect of pH on the Purity of 4,7-Dichloroquinoline (4,7-DCQ) During Synthesis

This table summarizes the effect of pH on the isolated yield and purity of 4,7-dichloroquinoline when isolating its precursor. This demonstrates the critical role of pH control in minimizing the formation of the 4,5-dichloroquinoline isomer, which can be difficult to separate. While not a direct measure of hydrolysis, it highlights the importance of pH control in achieving high product purity.

EntryTemperature (°C)pHIsolated Yield (%)4,7-DCQ (Area %)4,5-DCQ (Area %)
1456.59995.644.36
2457.09797.232.77
3457.59597.652.35
4458.09297.962.04
5458.19198.901.10
6458.2901000
7458.5841000

Data adapted from a study on the process development for the manufacture of Amodiaquine Dihydrochloride Dihydrate.[3]

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloroquinoline via Vilsmeier-Haack Reaction (General Guideline)

This protocol outlines a general procedure for the synthesis of a chloroquinoline intermediate, with an emphasis on the steps critical for preventing hydrolysis.

Materials:

  • Substituted Acetanilide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice/Ice-cold water

  • Sodium bicarbonate solution (saturated, cold)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF to 0-5 °C in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF under constant stirring, ensuring the temperature does not rise above 10 °C.

  • Reactant Addition: Once the addition of POCl₃ is complete, add the substituted acetanilide portion-wise to the reaction mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically 80-90 °C) and reflux for the required time (monitor by TLC).[1]

  • Work-up (Crucial Step for Preventing Hydrolysis):

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and the extraction solvent.

    • Slowly and carefully pour the cold reaction mixture into the ice/solvent mixture.

    • Once the addition is complete, continue stirring for 30 minutes.

    • Carefully neutralize the mixture with a cold, saturated sodium bicarbonate solution until the pH is between 7-8. Monitor the pH closely.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Hydrolysis Mechanism of a 4-Chloroquinoline Intermediate

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start 4-Chloroquinoline A_protonated Protonated 4-Chloroquinoline A_start->A_protonated Protonation A_H H+ A_H->A_protonated A_adduct Tetrahedral Intermediate A_protonated->A_adduct Nucleophilic attack A_H2O H2O A_H2O->A_adduct A_intermediate 4-Hydroxy-4-chloro Intermediate A_adduct->A_intermediate Deprotonation A_deprotonation -H+ A_deprotonation->A_intermediate A_product 4-Hydroxyquinoline A_intermediate->A_product Elimination A_Cl_minus -Cl- A_Cl_minus->A_product B_start 4-Chloroquinoline B_adduct Tetrahedral Intermediate B_start->B_adduct Nucleophilic attack B_OH OH- B_OH->B_adduct B_product 4-Hydroxyquinoline B_adduct->B_product Elimination B_Cl_minus -Cl- B_Cl_minus->B_product

Caption: Mechanism of 4-chloroquinoline hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Yield Due to Hydrolysis

Troubleshooting_Workflow start Low Yield of Chloroquinoline (High 4-Hydroxy Byproduct) check_anhydrous Were anhydrous conditions maintained? start->check_anhydrous yes_anhydrous Yes check_anhydrous->yes_anhydrous no_anhydrous No check_anhydrous->no_anhydrous check_workup_temp Was work-up performed at low temperature? yes_anhydrous->check_workup_temp action_anhydrous Action: Flame-dry glassware, use anhydrous reagents and solvents. no_anhydrous->action_anhydrous action_anhydrous->check_workup_temp yes_temp Yes check_workup_temp->yes_temp no_temp No check_workup_temp->no_temp check_pH Was pH carefully controlled during neutralization? yes_temp->check_pH action_temp Action: Quench reaction mixture onto crushed ice. no_temp->action_temp action_temp->check_pH yes_pH Yes check_pH->yes_pH no_pH No check_pH->no_pH check_contact_time Was contact time with aqueous phase minimized? yes_pH->check_contact_time action_pH Action: Use a weak base (e.g., NaHCO3) and monitor pH closely (aim for 7-8). no_pH->action_pH action_pH->check_contact_time yes_time Yes check_contact_time->yes_time no_time No check_contact_time->no_time end Yield Improved yes_time->end action_time Action: Perform extractions and phase separations rapidly. no_time->action_time action_time->end

References

Technical Support Center: Optimizing Reaction Conditions for Bromination of Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of quinolinols.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for quinolinols, and how do I choose the right one?

A1: The choice of brominating agent is critical for controlling the outcome of the reaction. The most common agents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): This is a strong and highly reactive brominating agent. It is often used for poly-bromination and is effective for a range of substituted quinolines.[1][2] However, its high reactivity can lead to over-bromination and challenges in achieving regioselectivity.[3]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br₂.[3] It is often preferred when mono-bromination is the desired outcome or when the quinolinol substrate is highly activated and susceptible to over-bromination.[4] The bromination of 2-methylquinolin-4(1H)-ones has been studied using both molecular bromine and NBS.[5]

Q2: How do substituents on the quinolinol ring affect the bromination reaction?

A2: Substituents have a profound directing effect on the regioselectivity of bromination.

  • Electron-Donating Groups (-OH, -NH₂, -OCH₃): These groups are strongly activating and direct bromination to the ortho and para positions.[1][3] For 8-hydroxyquinoline, bromination typically occurs at the C5 and C7 positions.[1][4] The presence of these groups increases the nucleophilicity of the quinoline ring, making it more susceptible to multiple brominations.[3]

  • Electron-Withdrawing Groups: These groups deactivate the ring, making bromination more difficult and often requiring harsher conditions.

  • Steric Hindrance: Bulky substituents can sterically hinder adjacent positions, influencing the regioselectivity of the reaction.

Q3: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for mono-bromination?

A3: Formation of di-brominated products is a common challenge, particularly with activated substrates like 8-hydroxyquinoline.[1][4] To favor mono-bromination, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent. Using 1.0 to 1.1 equivalents of the brominating agent is a common starting point for mono-bromination.[1][6]

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can reduce the rate of the second bromination, thereby increasing the yield of the mono-brominated product.[1]

  • Use a Milder Brominating Agent: Switching from molecular bromine (Br₂) to a less reactive agent like N-Bromosuccinimide (NBS) can significantly improve selectivity for mono-bromination.[3]

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to prevent further bromination.[3]

Q4: How can I control the regioselectivity between different positions (e.g., C5 vs. C7 in 8-hydroxyquinoline)?

A4: Achieving high regioselectivity can be challenging as mono-bromination of substrates like 8-hydroxyquinoline and 8-aminoquinoline often yields a mixture of isomers.[4]

  • Solvent Choice: The solvent can influence the reaction's outcome. Solvents like acetonitrile, chloroform, and acetic acid have been used, and the choice can affect the product ratio.[1][6]

  • Temperature Control: In some systems, temperature can influence the kinetic versus thermodynamic product distribution. For instance, bromination of 8-hydroxyquinoline at -75 °C in a toluene/t-butylamine mixture has been reported to yield 7-bromo-8-hydroxyquinoline as the sole product.[4]

  • Protecting Groups: In complex syntheses, using a protecting group to block a more reactive site can be an effective strategy to direct bromination to the desired position.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Brominating Agent Use a fresh bottle of the brominating agent. NBS, in particular, can decompose over time.
Poor Substrate Purity Ensure the starting quinolinol is pure. Impurities can interfere with the reaction.
Incorrect Reaction Temperature Some brominations require specific temperature control. Verify the optimal temperature for your specific substrate and conditions.[1]
Formation of Quinoline Salt The HBr generated during the reaction can form a salt with the quinoline nitrogen, which can precipitate and hinder the reaction.[1] Using a non-basic solvent or a base to scavenge HBr might be necessary.

Issue 2: Over-bromination (Significant Di- or Poly-brominated Product)

Possible Cause Troubleshooting Step
Excess Brominating Agent Reduce the molar equivalents of the brominating agent (e.g., Br₂ or NBS) to 1.0-1.1 equivalents relative to the quinolinol.[3][6]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the rate of subsequent brominations.[1][3]
Prolonged Reaction Time Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.[3]
Highly Activating Substituent Use a milder brominating agent like NBS instead of molecular bromine.[3]

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Similar Polarity of Products Isomers (e.g., 5-bromo and 7-bromo) and products with different degrees of bromination can have very close Rf values, making separation by column chromatography difficult.[1]
- Try different solvent systems (eluents) for column chromatography.
- Consider recrystallization to purify the major product. In some cases, solubility differences can be exploited for separation.[4]
- High-Performance Liquid Chromatography (HPLC) may be required for difficult separations.
Residual Acid HBr is a byproduct. Ensure the workup step includes a thorough wash with a mild base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to remove any acidic impurities before chromatography.[1][4]

Experimental Protocols & Data

Table 1: Optimization of Bromination of 8-Hydroxyquinoline (2a)
EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Product(s) & Ratio/YieldCitation(s)
1Br₂ (1.1)CH₃CN0245,7-dibromo (3a) & 7-bromo (3d) (30:70)[1][6]
2Br₂ (1.5)CH₃CN0243a & 3d (42:58)[1][6]
3Br₂ (2.1)CH₃CN0243a (90% yield)[1][6]
4Br₂ (2.0)CHCl₃Room Temp13a (90% yield, sole product)[1]
5Br₂ (1.1)AcOHRoom Temp243a & 3d (60:40)[1][6]
Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline (High Yield)[1]
  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (CHCl₃, 10 mL).

  • Prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting yellow solid is dissolved in additional chloroform (15 mL).

  • Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure.

  • The product can be further purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline (90% yield).

Protocol 2: Synthesis of 5-bromo-8-methoxyquinoline[1][4]
  • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL).

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform (CHCl₃).

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.

  • Stir the reaction for 2 days, monitoring by TLC.

  • Upon completion, wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude material using a short alumina column, eluting with ethyl acetate/hexane (1:3), to obtain 5-bromo-8-methoxyquinoline as a brown solid (92% yield).

Visualized Workflows

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Optimization Start Define Target Product (Mono- vs. Di-bromo, Regioisomer) Substrate Select Quinolinol Substrate Start->Substrate Reagent Choose Brominating Agent (Br2 for Di-, NBS for Mono-) Substrate->Reagent Solvent Select Solvent (e.g., CHCl3, CH3CN, AcOH) Reagent->Solvent Stoichiometry Set Stoichiometry (e.g., 1.1 eq for Mono-bromination) Solvent->Stoichiometry Temp Set Temperature (e.g., 0°C to control selectivity) Stoichiometry->Temp Reaction Run Reaction & Monitor by TLC Temp->Reaction Workup Quench & Workup (e.g., NaHCO3 wash) Reaction->Workup Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis Result Analyze Yield & Selectivity Analysis->Result Optimize Optimization Required? Result->Optimize Optimize->Reagent Adjust Reagent/ Stoichiometry Optimize->Temp Adjust Temp/ Solvent End Successful Synthesis Optimize->End No

Caption: Workflow for Optimizing Quinolinol Bromination.

G cluster_yield Low Yield cluster_selectivity Poor Selectivity Start Problem Encountered LowYield Low or No Product Start->LowYield PoorSelectivity Mixture of Products Start->PoorSelectivity CheckReagent Check Reagent Purity/ Activity LowYield->CheckReagent CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckSalt Check for Salt Precipitation LowYield->CheckSalt OverBrom Di-bromination Occurs PoorSelectivity->OverBrom RegioMix Mixture of Regioisomers PoorSelectivity->RegioMix ReduceEq Reduce Equivalents of Brominating Agent OverBrom->ReduceEq LowerTemp Lower Reaction Temperature OverBrom->LowerTemp MilderAgent Use Milder Agent (e.g., NBS) OverBrom->MilderAgent RegioMix->LowerTemp ScreenSolvent Screen Different Solvents RegioMix->ScreenSolvent

References

troubleshooting inconsistent results in biological assays with 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4-Bromoquinolin-7-ol" is not a standard cataloged chemical. This guide addresses troubleshooting for the structurally similar and more commonly referenced compound, 7-Bromoquinolin-4-ol . The principles and troubleshooting steps provided are broadly applicable to quinoline-based small molecules in biological assays.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in biological assays involving 7-Bromoquinolin-4-ol.

Frequently Asked Questions (FAQs)

Compound Handling and Solubility

Q1: My 7-Bromoquinolin-4-ol is not dissolving properly in my aqueous assay buffer. Why is this happening and what can I do?

A1: Poor aqueous solubility is common for quinoline derivatives. The quinoline core is hydrophobic, leading to limited solubility in neutral aqueous buffers. To improve dissolution, consider the following:

  • Use a Co-solvent: First, dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] Subsequent dilutions into your aqueous buffer should ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on the assay.

  • pH Adjustment: The solubility of compounds with ionizable groups, like the hydroxyl group on 7-Bromoquinolin-4-ol, can be pH-dependent. Experimenting with buffered solutions at different pH values may improve solubility.

  • Sonication: Gentle warming or sonication can aid in the dissolution of the compound in the initial solvent.

Q2: I observed precipitation after diluting my DMSO stock of 7-Bromoquinolin-4-ol into my aqueous assay buffer. What should I do?

A2: Precipitation indicates that the compound's solubility limit has been exceeded in the final assay buffer.

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase Co-solvent Percentage: You may need to slightly increase the final percentage of DMSO, but be cautious of its effects on your biological system. Always run a vehicle control with the same DMSO concentration.

  • Use Fresh Solutions: Prepare working solutions fresh from your stock immediately before each experiment to minimize the chance of precipitation over time.

Q3: My solution of 7-Bromoquinolin-4-ol has changed color. Does this indicate a problem?

A3: A change in solution color, such as turning darker, often suggests compound degradation. Quinoline derivatives can be sensitive to light (photodegradation) and pH.[1] It is crucial to prepare fresh solutions and protect them from light by using amber vials or wrapping tubes in foil.[2]

Inconsistent Assay Results

Q4: I'm seeing high variability between my replicate wells. What are the common causes?

A4: High variability can stem from several sources unrelated to the compound's activity:

  • Pipetting Inaccuracies: Ensure your pipettes are properly calibrated. When preparing serial dilutions, mix thoroughly at each step.

  • Uneven Cell Seeding: If using a cell-based assay, ensure your cell suspension is homogenous to get a consistent number of cells in each well.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outer wells for critical measurements or ensure proper plate sealing and humidification.

  • Incomplete Dissolution: Incomplete solubilization of formazan crystals in MTT assays can lead to inaccurate absorbance readings. Ensure crystals are fully dissolved before reading the plate.[1]

Q5: My compound is showing lower-than-expected or no activity.

A5: This can be due to several factors:

  • Compound Degradation: The compound may have degraded in your stock solution. Verify the integrity of your stock using analytical methods like HPLC if possible, or prepare a fresh stock solution from solid material.[2] Proper storage, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles, is critical.[2]

  • Incorrect Assay Conditions: In kinase assays, for example, using an ATP concentration that is too high can make ATP-competitive inhibitors appear less potent.[3]

  • Enzyme Inactivity: Ensure the enzyme or protein target in your assay is active. Use a positive control inhibitor to validate the assay's performance.[3]

Q6: I am observing a high background signal in my assay. Could the compound be interfering?

A6: Yes, small molecules can interfere with assay readouts.

  • Autofluorescence: Quinoline structures can be fluorescent. If you are using a fluorescence-based assay, run a control with the compound alone (no enzyme or cells) to check for autofluorescence.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[2] This effect can often be reversed by adding a small amount of a non-ionic detergent like 0.01% Triton X-100 to the assay buffer.[2]

  • Detection Reagent Interference: The compound may directly inhibit a component of your detection system (e.g., luciferase in luminescence-based assays). This can be tested by adding the compound to the detection reagents in the absence of the primary reaction.[2]

Data Presentation

Table 1: Physicochemical Properties of 7-Bromoquinolin-4-ol

PropertyValueSource
Molecular Formula C₉H₆BrNO[4][5]
Molecular Weight 224.05 g/mol [4][5]
Appearance Brown solid[5]
Melting Point 279-281 °C[5][6]
Storage Temperature Inert atmosphere, Room Temperature (solid)[5]

Table 2: Troubleshooting Summary for Inconsistent Assay Results

Observed ProblemPotential CauseRecommended SolutionSource
Compound Precipitation Exceeded solubility in assay buffer.Lower final compound concentration; Prepare fresh solutions.[1]
High Variability Inconsistent pipetting or cell seeding; Edge effects.Calibrate pipettes; Ensure homogenous cell suspension; Avoid outer wells.[1]
Low/No Activity Compound degradation; High ATP concentration (kinase assays).Prepare fresh stock; Optimize ATP concentration near the Km of the kinase.[2][3]
High Background Signal Compound autofluorescence; Compound aggregation.Run compound-only controls; Add 0.01% Triton X-100 to assay buffer.[2]
Change in Solution Color Compound degradation (e.g., photodegradation).Store stock solutions protected from light; Prepare fresh working solutions.[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the effect of 7-Bromoquinolin-4-ol on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 7-Bromoquinolin-4-ol stock solution (e.g., 10 mM in DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well plates

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 7-Bromoquinolin-4-ol in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method to screen for the inhibitory activity of 7-Bromoquinolin-4-ol against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • 7-Bromoquinolin-4-ol

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[9]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates[3]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 7-Bromoquinolin-4-ol in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.[9]

  • Assay Plate Setup: Add the diluted compound or vehicle control to the appropriate wells of a white, opaque plate.

  • Kinase Addition: Add the recombinant kinase (diluted in assay buffer) to all wells except the "no enzyme" control.[2]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Kₘ for the kinase) to all wells.[9]

  • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.[9]

  • Signal Detection: Equilibrate the plate to room temperature. Add the ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each concentration relative to the DMSO control.

Mandatory Visualizations

G prep Compound Preparation (Stock Solution in DMSO) cell_assay Cell-Based Assay prep->cell_assay biochem_assay Biochemical Assay prep->biochem_assay viability Cell Viability Assay (e.g., MTT) cell_assay->viability kinase In Vitro Kinase Assay (e.g., ADP-Glo) biochem_assay->kinase analysis Data Analysis (IC50 Determination) viability->analysis kinase->analysis

Caption: General experimental workflow for evaluating a small molecule inhibitor.

G Ligand Ligand (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates Compound 7-Bromoquinolin-4-ol (Putative Inhibitor) Compound->RTK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Technical Support Center: Synthesis of 4-Bromoquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromoquinolin-7-ol and its derivatives. The guidance addresses common side reactions and challenges encountered during the multi-step synthesis, which typically involves the formation of a quinoline core followed by bromination.

Troubleshooting Guides

This section is divided into two critical stages of the synthesis: the formation of the 7-hydroxyquinoline core and the subsequent bromination.

Stage 1: Synthesis of the 7-Hydroxyquinoline Core (e.g., via Conrad-Limpach or Gould-Jacobs Reaction)

The Conrad-Limpach and Gould-Jacobs reactions are common methods for synthesizing the foundational 4-hydroxyquinoline structure, which is a tautomer of the 4-quinolone. For the synthesis of a 7-hydroxyquinoline, a 3-hydroxyaniline derivative would be a typical starting material.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 7-Hydroxyquinoline 1. Incomplete initial condensation: The reaction between the aniline and the β-ketoester (Conrad-Limpach) or malonic ester derivative (Gould-Jacobs) did not go to completion. 2. Cyclization temperature too low: The thermal cyclization step requires high temperatures, often around 250°C, to proceed efficiently.[1][2] 3. Decomposition of reactants or product: The high temperatures required for cyclization can lead to degradation and tar formation.[3]1. Ensure complete condensation: Monitor the initial reaction by TLC to confirm the consumption of the starting aniline before proceeding to the high-temperature cyclization. 2. Optimize cyclization temperature: Use a high-boiling point solvent (e.g., Dowtherm A, mineral oil) to ensure a stable and sufficiently high reaction temperature.[1][2] 3. Minimize reaction time at high temperature: Once the optimal cyclization temperature is reached, monitor the reaction closely and cool it down as soon as it is complete to prevent product degradation.
Formation of Isomeric Byproducts 1. Formation of 2-quinolone isomer (Knorr product): In the Conrad-Limpach synthesis, the aniline can attack the ester group of the β-ketoester instead of the keto group, leading to the formation of a 2-hydroxyquinoline isomer. This is often favored at higher initial condensation temperatures.[1] 2. Formation of regioisomers: If using a substituted aniline that is not symmetrical, cyclization can occur at two different positions on the aniline ring, leading to a mixture of quinoline regioisomers.[3]1. Control condensation temperature: To favor the formation of the 4-hydroxyquinoline (the desired kinetic product), the initial condensation should be carried out at a lower temperature before the high-temperature cyclization.[1] 2. Use of a symmetrically substituted aniline: Whenever possible, start with a symmetrically substituted aniline to avoid the formation of regioisomers. If an unsymmetrical aniline must be used, be prepared for a challenging purification step.
Significant Tar Formation Harsh reaction conditions: The combination of high temperatures and acidic conditions (if a catalyst is used) can lead to the polymerization of starting materials and intermediates.Use a moderator: In some high-temperature quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate are used to make the reaction less violent and reduce charring.[4] While not a direct solution for Conrad-Limpach, the principle of controlling the reaction rate is applicable. Optimize heating: Ensure uniform heating of the reaction mixture to avoid localized "hot spots" that can promote decomposition.
Difficulty in Product Purification High-boiling point solvent residue: Solvents like Dowtherm A or mineral oil can be difficult to remove from the final product.[3] Poor solubility of the product: 4-hydroxyquinolines are often poorly soluble, making recrystallization challenging.[2]Solvent removal: After the reaction, the product often precipitates upon cooling. The solid can be washed with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.[2] Recrystallization: Screen various high-boiling polar solvents for recrystallization, such as DMF or ethanol/acetic acid mixtures. In some cases, pH adjustment can be used to dissolve the product and then precipitate it in a purer form.[2]

Frequently Asked Questions (FAQs) - Stage 1

Q1: What is the primary side reaction in the Conrad-Limpach synthesis and how can I avoid it?

A1: The main side reaction is the formation of the isomeric 2-hydroxyquinoline, also known as the Knorr product.[1] This occurs when the starting aniline attacks the ester group of the β-ketoester, which is thermodynamically favored at higher temperatures. To minimize this, it is recommended to perform the initial condensation step at a lower temperature to favor the kinetic product (the enamine leading to the 4-hydroxyquinoline) before proceeding to the high-temperature cyclization.[1]

Q2: My cyclization step is not working, even at high temperatures. What could be the issue?

A2: If the cyclization is failing, it could be due to electronic effects of the substituents on the aniline ring. Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the electrophilic aromatic substitution required for ring closure very difficult.[1] If your aniline is heavily substituted with electron-withdrawing groups, you may need to consider alternative synthetic routes.

Q3: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A3: The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). Generally, the 4-quinolone form is considered to be the predominant tautomer. However, in the context of reaction mechanisms and naming, it is often referred to as 4-hydroxyquinoline.

Stage 2: Bromination of the 7-Hydroxyquinoline Core

The direct bromination of 7-hydroxyquinoline is an electrophilic aromatic substitution. The hydroxyl group at the C-7 position is a strong activating group and directs ortho and para to itself. This means that bromination is most likely to occur at the C-6 and C-8 positions. The synthesis of the target this compound via direct bromination of 7-hydroxyquinoline is challenging due to the directing effects of the hydroxyl group and the deactivating nature of the pyridine ring. The information below addresses the more likely outcomes of direct bromination and the challenges of obtaining the 4-bromo isomer.

Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of Multiple Brominated Products Over-bromination: The 7-hydroxyquinoline ring is highly activated, leading to the formation of di- or even tri-brominated products (e.g., 6,8-dibromo-7-hydroxyquinoline). This is especially common when using an excess of the brominating agent.Control stoichiometry: Use a 1:1 molar ratio of 7-hydroxyquinoline to the brominating agent (e.g., Br₂, NBS). Slow addition: Add the brominating agent dropwise at a low temperature (e.g., 0°C) to control the reaction rate and minimize over-bromination. Use a milder brominating agent: N-Bromosuccinimide (NBS) can sometimes offer better control over mono-bromination compared to molecular bromine.
Incorrect Regioisomer Formed (e.g., 8-bromo or 6-bromo instead of 4-bromo) Directing effects of the hydroxyl group: The -OH group at C-7 is a powerful ortho-, para-director, making positions C-6 and C-8 the most nucleophilic and therefore the most likely sites of electrophilic attack. The pyridine ring is deactivated, making substitution at C-4 unfavorable.Alternative synthetic strategy: To obtain the 4-bromo isomer, a different approach is necessary. Consider a Gould-Jacobs or Conrad-Limpach synthesis starting with an appropriately substituted aniline that already contains the desired bromine at the correct position relative to the amine. Alternatively, consider a nucleophilic substitution reaction on a 4-chloro-7-hydroxyquinoline precursor.
Reaction is too slow or does not proceed Deactivation of the ring: If the quinoline ring is substituted with strong electron-withdrawing groups, this can deactivate the ring towards electrophilic substitution.Use a more reactive brominating agent: If using a mild agent like NBS with no success, consider switching to molecular bromine with a Lewis acid catalyst, but be aware of the increased risk of over-bromination. Increase temperature: Gradually increasing the reaction temperature can help to overcome the activation energy barrier, but this may also lead to more side products.
Difficult Purification of Isomers Similar polarity of brominated isomers: Mono- and di-brominated isomers, as well as different regioisomers, often have very similar polarities, making them difficult to separate by column chromatography.Recrystallization: Attempt fractional recrystallization from a variety of solvents to try and isolate the desired isomer. Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Frequently Asked Questions (FAQs) - Stage 2

Q1: Why am I not getting the 4-bromo-7-hydroxyquinoline isomer when I brominate 7-hydroxyquinoline?

A1: The hydroxyl group at the 7-position is a strong activating ortho-, para-director for electrophilic aromatic substitution. This means it directs incoming electrophiles (like Br+) to the 6 and 8 positions. The pyridine ring, where the 4-position is located, is electron-deficient and generally resistant to electrophilic attack. Therefore, direct bromination of 7-hydroxyquinoline will preferentially yield 8-bromo-7-hydroxyquinoline, 6-bromo-7-hydroxyquinoline, or the 6,8-dibromo derivative, but not the 4-bromo isomer.

Q2: What is a viable synthetic route to obtain 4-bromo-7-hydroxyquinoline?

A2: A more plausible route would be to first synthesize 4,7-dichloroquinoline. Then, a selective nucleophilic aromatic substitution (SNAr) at the more reactive 4-position with a hydroxide source could yield 7-chloro-4-hydroxyquinoline. Subsequent conversion of the 7-chloro group to a 7-hydroxy group and the 4-hydroxy to a 4-bromo group would be necessary, which can be a complex multi-step process. An alternative is to start with a precursor that already has the desired substitution pattern before forming the quinoline ring.

Q3: How can I confirm the regiochemistry of my brominated product?

A3: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic splitting patterns and chemical shifts for the aromatic protons, which can be used to determine the substitution pattern. For example, the number of protons on the benzene and pyridine rings and their coupling constants will be indicative of where the bromine atom has been introduced. 2D NMR techniques like COSY and HMBC can further confirm the connectivity.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-quinolone via Conrad-Limpach Reaction

This protocol is a general guideline and may require optimization.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-aminophenol (1 eq.), ethyl acetoacetate (1 eq.), and a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the 3-aminophenol is consumed.

  • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or mineral oil in a reaction vessel suitable for high temperatures.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen).

  • Maintain this temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool. The product should precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Further purify the 7-hydroxy-4-quinolone by recrystallization from a suitable solvent like DMF or ethanol.

Protocol 2: General Procedure for Bromination of a Hydroxyquinoline

This protocol is for the likely bromination at the C-8 position of 7-hydroxyquinoline and should be adapted for specific substrates.

  • Dissolve 7-hydroxyquinoline (1 eq.) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve molecular bromine (1 eq.) in the same solvent.

  • Add the bromine solution dropwise to the cooled 7-hydroxyquinoline solution with vigorous stirring over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for another hour and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired brominated isomer.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Conrad-Limpach Synthesis

G Troubleshooting Low Yield in Conrad-Limpach Synthesis start Low Yield of 4-Hydroxyquinoline check_condensation Is the initial condensation complete? start->check_condensation check_temp Is the cyclization temperature > 240°C? check_condensation->check_temp Yes solution_condensation Monitor condensation by TLC. Ensure all aniline is consumed before heating. check_condensation->solution_condensation No check_tar Is there significant tar formation? check_temp->check_tar Yes solution_temp Use a high-boiling point solvent (e.g., Dowtherm A). Ensure accurate temperature monitoring. check_temp->solution_temp No solution_tar Minimize reaction time at high temperature. Ensure uniform heating. check_tar->solution_tar Yes end Improved Yield check_tar->end No solution_condensation->end solution_temp->end solution_tar->end

Caption: Decision-making diagram for troubleshooting low product yield.

Reaction Pathway for Bromination of 7-Hydroxyquinoline

G Potential Side Reactions in the Bromination of 7-Hydroxyquinoline start 7-Hydroxyquinoline brominating_agent + Br₂ or NBS start->brominating_agent product1 8-Bromo-7-hydroxyquinoline (Major Product) brominating_agent->product1 ortho-director product2 6-Bromo-7-hydroxyquinoline (Minor Product) brominating_agent->product2 para-director side_product 6,8-Dibromo-7-hydroxyquinoline (Over-bromination) product1->side_product + Excess Br₂ product2->side_product + Excess Br₂

References

Technical Support Center: Monitoring 4-Bromoquinolin-7-ol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the degradation of 4-Bromoquinolin-7-ol. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the degradation of this compound?

A1: The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] HPLC is a robust method for separating and quantifying the parent compound and its degradation products, while LC-MS is invaluable for identifying the structures of unknown degradants.[1][2]

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

A2: Forced degradation studies, or stress testing, are conducted to intentionally degrade the compound and identify potential degradation products and pathways.[3][4][5] Typical conditions include:

  • Acid Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.[3]

  • Base Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH.[3]

  • Oxidation: Exposure to an oxidizing agent, commonly 3% hydrogen peroxide.[6]

  • Thermal Stress: Exposing the solid or a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the compound to UV or fluorescent light. For quinoline derivatives, photo-stability can be a significant concern.[1]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of quinoline and related compounds, potential degradation pathways include:

  • Hydrolysis: The molecule could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The quinoline ring system can be oxidized.

  • Photodegradation: Exposure to light may lead to the formation of various photoproducts. Studies on quinoline suggest that photodegradation can involve attacks on both the pyridine and benzene rings, potentially leading to hydroxylated derivatives or ring-opened products.[7]

Q4: How can I ensure the stability of my this compound stock solutions?

A4: To maintain the stability of your stock solutions, it is recommended to:

  • Prepare solutions fresh whenever possible.[1]

  • Store stock solutions in amber vials to protect them from light.[1]

  • Store solutions at low temperatures, such as -20°C or -80°C.[1]

  • Use a suitable solvent where the compound is stable. The choice of solvent can significantly impact the stability of quinoline-based compounds.[1]

  • Consider the pH of the solution, as it can influence both solubility and stability.[1]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Suggested Solution
Peak Tailing for this compound - Secondary interactions with residual silanols on the HPLC column.- Column overload.- Inappropriate mobile phase pH.- Use a column with low silanol activity or an end-capped column.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks in the Chromatogram - Contamination in the mobile phase or sample.- Carryover from a previous injection.- Use high-purity solvents and prepare fresh mobile phase.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent run to confirm carryover.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Fluctuations in temperature.- Degas the mobile phase thoroughly.- Flush the system with a strong solvent.- Use a column oven to maintain a stable temperature.
Poor Resolution Between Parent and Degradant Peaks - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Optimize the gradient slope and organic modifier percentage.- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in pump flow rate.- Column degradation.- Prepare mobile phase accurately and consistently.- Check the pump for leaks and perform flow rate calibration.- Replace the column if it has exceeded its lifetime.
LC-MS Analysis
Problem Potential Cause Suggested Solution
Poor Ionization of this compound - Incorrect ionization mode (positive or negative).- Suboptimal source parameters.- Test both positive and negative electrospray ionization (ESI) modes.- Optimize source parameters such as capillary voltage, gas flow, and temperature.
In-source Fragmentation - High source temperature or cone voltage.- Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis.
Difficulty in Identifying Degradation Products - Low abundance of degradants.- Complex fragmentation patterns.- Concentrate the stressed samples before injection.- Perform MS/MS (tandem mass spectrometry) to obtain fragmentation patterns for structural elucidation.[2][8]

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve a portion of the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose a 0.1 mg/mL solution of the compound in the mobile phase to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
Stress Condition% DegradationNumber of Degradation PeaksMajor Degradation Peak (RT, min)
1 M HCl, 80°C, 2 hr15.228.5
1 M NaOH, 80°C, 2 hr25.837.2, 9.1
30% H₂O₂, RT, 24 hr8.5110.3
Heat (Solid), 105°C, 24 hr5.1111.5
UV Light (Solution), 24 hr30.546.8, 8.2, 9.9, 12.1
Control<0.10-

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 80°C) Stock_Solution->Base Oxidation Oxidation (30% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (105°C) Stock_Solution->Thermal Photo Photodegradation (UV Light) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis If unknown peaks

Caption: Workflow for forced degradation and analysis of this compound.

Troubleshooting_Logic Start Chromatographic Problem Identified Check_System Check System Suitability (Pressure, Baseline) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot Hardware (Pump, Detector, Leaks) System_OK->Fix_System No Check_Peak_Shape Evaluate Peak Shape (Tailing, Splitting) System_OK->Check_Peak_Shape Yes Fix_System->Check_System Peak_Shape_OK Peak Shape OK? Check_Peak_Shape->Peak_Shape_OK Adjust_Method Optimize Method (Mobile Phase, Column) Peak_Shape_OK->Adjust_Method No Check_Retention Check Retention Time (Shifting?) Peak_Shape_OK->Check_Retention Yes Adjust_Method->Check_Peak_Shape Retention_OK Retention Time Stable? Check_Retention->Retention_OK Prep_Mobile_Phase Re-prepare Mobile Phase & Check Column Retention_OK->Prep_Mobile_Phase No Resolved Problem Resolved Retention_OK->Resolved Yes Prep_Mobile_Phase->Check_Retention

Caption: A logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing the Photostability of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the photostability of quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the photodegradation of quinoline compounds?

A1: Quinoline compounds primarily degrade under light exposure through photo-oxidation and photocleavage reactions. The quinoline ring system can absorb UV radiation, leading to the formation of excited states that are more susceptible to chemical reactions. Key mechanisms include:

  • Attack by Reactive Oxygen Species (ROS): UV light can generate ROS, such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), in the presence of oxygen and photosensitizers. These highly reactive species can attack the quinoline nucleus. For instance, superoxide radicals can predominantly attack the pyridine ring of quinoline, leading to the formation of intermediates like 2-aminobenzaldehyde and various quinolinones[1].

  • Direct Photolysis: The absorption of UV energy can directly lead to the cleavage of chemical bonds within the quinoline molecule, particularly affecting substituents on the ring. For example, 8-halogenated fluoroquinolones are known to be photolabile due to the cleavage of the carbon-halogen bond upon UV irradiation[2].

  • Photosensitization: Other components in a formulation can absorb light energy and transfer it to the quinoline molecule, causing it to degrade even if it doesn't absorb light in that wavelength range itself[3].

Q2: I am observing rapid degradation of my quinoline compound in solution, even when stored in what I believe are protective containers. What could be the issue?

A2: Several factors could be contributing to the continued degradation of your quinoline compound:

  • Inadequate Packaging: Standard clear glass or some types of plastic containers offer minimal protection from UV and visible light. It is crucial to use amber-colored glass or completely opaque containers to shield the compound from light[3].

  • Solvent Effects: The choice of solvent can significantly impact photostability. The photodegradation of moxifloxacin, a fluoroquinolone, is shown to be pH-dependent and catalyzed by both acidic and basic conditions[4]. The molecule is most stable around pH 7.5[4]. The dielectric constant and viscosity of the solvent can also influence the rate of degradation[4].

  • Presence of Trace Metals: Trace amounts of metal ions, such as iron, can act as catalysts in photochemical reactions, leading to the generation of damaging hydroxyl radicals[5]. Ensure high-purity solvents and excipients are used.

  • Dissolved Oxygen: The presence of dissolved oxygen can facilitate photo-oxidative degradation pathways. Degassing solvents by purging with an inert gas like nitrogen or argon can help mitigate this issue[6].

Q3: How can I proactively enhance the photostability of my quinoline-based drug formulation?

A3: A multi-pronged approach involving structural modification, formulation optimization, and appropriate packaging is recommended:

  • Structural Modification:

    • Substitution at the C-8 Position: For fluoroquinolones, introducing a methoxy group at the 8-position has been shown to significantly increase photostability and reduce phototoxicity compared to halogenated or unsubstituted analogs[2][7][8].

    • Heterocyclic Substitution: Replacing halogen groups with pyridine-like heterocycles has been proposed as a strategy to improve the properties of photo-labile groups[9].

  • Formulation Strategies:

    • Antioxidants: The addition of antioxidants can quench free radicals and inhibit photo-oxidative degradation[6][10][11]. Common examples include ascorbic acid and butylated hydroxytoluene (BHT)[10][12].

    • UV Absorbers: Excipients that absorb UV radiation, such as titanium dioxide, can be included in solid formulations to act as a sunscreen for the active pharmaceutical ingredient (API)[10].

    • Quenchers: Certain molecules can accept energy from the excited state of the quinoline compound, returning it to the ground state before it can undergo a degradation reaction.

    • Inclusion Complexes: Encapsulating the quinoline compound within cyclodextrin or liposome structures can physically shield it from light and reactive species in the solution[6][13].

  • Packaging:

    • Light-Resistant Containers: As a primary defense, always use amber glass vials or bottles, or opaque containers like aluminum tubes, for storage and during experiments whenever possible[3][14].

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpectedly high levels of degradation products in HPLC analysis after an experiment. 1. Inadequate protection from ambient laboratory light during sample preparation and analysis. 2. Photolabile degradation products are forming during the analysis. 3. The formulation contains photosensitizing excipients.1. Work under yellow light or cover all glassware with aluminum foil during the entire experimental process. 2. Use a diode array detector (DAD) or photodiode array (PDA) to check the UV spectra of the degradation products. If they are also photolabile, minimize their exposure to the UV detector lamp by using the lowest possible sampling rate. 3. Review all excipients in the formulation for their potential to act as photosensitizers. For example, some flavoring agents have been shown to sensitize other molecules to light[3].
Discoloration or precipitation of the quinoline compound solution upon light exposure. 1. Formation of insoluble photodegradation products. 2. The pH of the solution is shifting due to the degradation process, affecting solubility. 3. Polymerization of degradation products.1. Characterize the precipitate to confirm if it is a degradation product. Filter the solution before analysis. 2. Monitor the pH of the solution during the photostability study. Use a robust buffering system to maintain a stable pH. 3. Employ analytical techniques like size-exclusion chromatography to investigate the formation of higher molecular weight species.
Inconsistent results between different batches of photostability studies. 1. Variability in the light source intensity or spectral output. 2. Inconsistent positioning of samples within the photostability chamber. 3. Differences in the levels of trace impurities (e.g., metal ions) between batches of solvents or excipients.1. Regularly calibrate the light source in your photostability chamber using a radiometer/lux meter or a chemical actinometer like quinine[14][15][16]. 2. Ensure a consistent and uniform distance and orientation of all samples relative to the light source. 3. Use high-purity, analytical grade reagents and specify the source and batch number in your experimental records. Consider testing raw materials for trace metal content[5].

Quantitative Data Summary

Table 1: Influence of C-8 Substituent on Fluoroquinolone Photostability

FluoroquinoloneSubstituent at C-8Relative PhotostabilityReference
LomefloxacinHalogen (Fluorine)Low[2]
ClinafloxacinHalogen (Chlorine)Low[2]
GatifloxacinMethoxyHigh[2]
MoxifloxacinMethoxyHigh[2][7][17]
Unsubstituted AnalogHydrogenLow[7][8]

Table 2: Effect of pH on the Photodegradation Rate of Moxifloxacin

pHApparent First-Order Rate Constant (k_obs) (min⁻¹)Relative Degradation RateReference
2.0~10.4 x 10⁻⁴~15x faster than pH 7.5[4]
7.50.69 x 10⁻⁴Most Stable[4]
12.019.50 x 10⁻⁴~28x faster than pH 7.5[4]

Experimental Protocols

Protocol 1: Standard Photostability Testing of a Quinoline Compound in Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines[3][14][15][18].

1. Objective: To assess the photostability of a quinoline compound in a specific solvent system under controlled UV and visible light exposure.

2. Materials:

  • Quinoline compound of interest
  • High-purity solvent (e.g., water, methanol, acetonitrile)
  • Chemically inert, transparent containers (e.g., quartz cuvettes or Type I glass vials)
  • Aluminum foil
  • Calibrated photostability chamber equipped with a light source combining cool white fluorescent and near-UV lamps (ICH Option II) or an artificial daylight lamp (ICH Option I)[14].
  • Validated HPLC system with a suitable column and detector for quantifying the quinoline compound and its degradants.

3. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of the quinoline compound in the chosen solvent at a known concentration (e.g., 20 µg/mL)[2].
  • Aliquot the solution into several transparent containers.
  • Prepare "dark control" samples by wrapping an identical set of containers completely in aluminum foil[3][15]. These controls will be exposed to the same temperature conditions but protected from light to distinguish between thermal and photodegradation.
  • Exposure:
  • Place both the test samples and dark controls in the photostability chamber.
  • Expose the samples to light until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter is achieved[3][15][18].
  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
  • Analysis:
  • At each time point, analyze the test and dark control samples by HPLC.
  • Quantify the peak area of the parent quinoline compound and any significant degradation products.
  • Data Evaluation:
  • Compare the chromatograms of the exposed samples to the dark controls and the initial (time 0) sample.
  • Calculate the percentage of degradation of the quinoline compound at each time point.
  • If significant degradation is observed (e.g., >5-10%), the compound is considered photolabile under the tested conditions.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_solution Prepare Quinoline Solution aliquot Aliquot into Vials prep_solution->aliquot prep_controls Prepare Dark Controls (Wrap in Foil) aliquot->prep_controls place_chamber Place Samples in Photostability Chamber prep_controls->place_chamber expose_light Expose to ICH Q1B Light Conditions place_chamber->expose_light withdraw Withdraw Samples at Time Points expose_light->withdraw hplc HPLC Analysis withdraw->hplc quantify Quantify Parent & Degradants hplc->quantify compare Compare Exposed vs. Dark Controls quantify->compare calculate Calculate % Degradation compare->calculate assess Assess Photostability calculate->assess

Caption: Workflow for a typical photostability study of a quinoline compound.

stabilization_strategies cluster_main Strategies to Enhance Quinoline Photostability cluster_structural cluster_formulation cluster_packaging structural Structural Modification sub_methoxy Add Methoxy Group (C-8) structural->sub_methoxy sub_hetero Replace Halogens structural->sub_hetero formulation Formulation Strategy antioxidants Add Antioxidants formulation->antioxidants uv_absorbers Add UV Absorbers formulation->uv_absorbers complexation Use Inclusion Complexes (Cyclodextrins, Liposomes) formulation->complexation packaging Packaging amber Amber Glass packaging->amber opaque Opaque Containers packaging->opaque

Caption: Key strategies to improve the photostability of quinoline compounds.

References

Validation & Comparative

A Comparative Analysis of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatile nature allows for substitutions that can be fine-tuned to achieve desired potency and selectivity against various kinase targets. This guide provides a comparative overview of quinoline-based kinase inhibitors, with a focus on their performance in preclinical studies. While specific experimental data for 4-Bromoquinolin-7-ol as a kinase inhibitor is not extensively available in the public domain, we will draw comparisons with well-characterized quinoline and quinazoline derivatives to provide a valuable resource for researchers.

Kinase Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. High promiscuity can lead to off-target effects and toxicity, while high selectivity can provide a more targeted therapeutic intervention. Large-scale screening efforts, such as the analysis of the Published Kinase Inhibitor Set (PKIS), have been instrumental in characterizing the selectivity profiles of many compounds.[1][2]

For instance, the PKIS includes a diverse set of 367 kinase inhibitors, allowing for a comprehensive assessment of their activity against a large panel of kinases.[1] This type of large-scale profiling is crucial for identifying both highly selective and multi-targeted inhibitors, which can be advantageous in certain therapeutic contexts.

Below is a comparative table summarizing the inhibitory activities of representative quinoline and quinazoline-based kinase inhibitors against various kinases. It is important to note that the quinoline core is a common feature in many potent kinase inhibitors, including those targeting receptor tyrosine kinases like VEGFR and EGFR.[3][4]

Compound/SeriesTarget Kinase(s)IC50 (µM)Key Findings
4-Anilinoquinazolines KDR (VEGFR2)Median: 0.02 (Range: 0.001-0.04)Potent, nanomolar inhibitors of KDR. Less potent against Flt-1. Also show activity against EGFR.[3]
Flt-1 (VEGFR1)Median: 0.55 (Range: 0.02-1.6)
EGFRMedian: 0.2 (Range: 0.075-0.8)
ZD6474 (Vandetanib) KDR (VEGFR2)0.04A 4-anilinoquinazoline derivative with excellent selectivity for KDR over a panel of other kinases including erbB2, MEK, CDK-2, and others.[3]
Other Kinases>1.1
4-Alkylamino-7-aryl-3-cyanoquinolines LRRK2 (wild type and G2019S)Data not specified in abstract, but described as active in biochemical and cellular assays.A series of quinoline derivatives identified as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease.[5]
General Quinoline Derivatives Various Cancer Cell LinesVariesBromo- and cyano-substituted 8-hydroxyquinolines have shown the ability to induce apoptosis in various cancer cell lines, including C6, HT29, and HeLa.[6] Some derivatives inhibit DNA topoisomerase I.[6]

Experimental Protocols

The characterization of kinase inhibitors involves a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments typically cited in such studies.

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This assay directly measures the catalytic activity of a recombinant kinase and its inhibition by a test compound.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified recombinant kinase, a specific substrate peptide or protein, ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP), and necessary cofactors (e.g., MgCl₂).

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the kinase in the reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the ATP mixture.

  • Reaction Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified. This is often done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity on the filter using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to a vehicle control. IC50 values are determined from the resulting dose-response curve.

Visualizing Kinase Inhibition and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate a simplified kinase signaling pathway and a typical workflow for screening kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor This compound (or related inhibitor) Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation G start Compound Library (including quinolines) primary_screen Primary Screen (e.g., In Vitro Kinase Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Kinome Screen) dose_response->selectivity cellular_assays Cell-Based Assays (e.g., Proliferation, Apoptosis) selectivity->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization

References

Efficacy of 4-Bromoquinolin-7-ol vs. Other Quinoline-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties.[1] The strategic substitution on the quinoline ring can significantly modulate its pharmacological effects. This guide provides a comparative analysis of the potential anticancer efficacy of 4-Bromoquinolin-7-ol against other quinoline-based anticancer agents, supported by available experimental data on structurally related compounds.

Comparative Anticancer Activity of Quinoline Derivatives

The anticancer efficacy of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for several bromo- and hydroxy-substituted quinoline analogs, providing a basis for understanding their structure-activity relationships and predicting the potential activity of this compound.

Compound IDStructureR5R6R7R8Cell LineIC50 (µg/mL)[2]
1 8-HydroxyquinolineHHHOHC6>50[2]
2 5,7-Dibromo-8-hydroxyquinolineBrHBrOHC612.3[2]
3 7-Bromo-8-hydroxyquinolineHHBrOHC625.6[2]
4 7-Cyano-8-hydroxyquinolineHHCNOHC613.2[2]
5 5,7-Dicyano-8-hydroxyquinolineCNHCNOHC66.7[2]
Compound IDCancer Cell LineIC50 (µM)[3]
Compound 7 (3,5,6,7-Tetrabromo-8-methoxyquinoline) C6Not specified
HeLaNot specified
HT29Not specified
Compound 11 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline) C615.4[3]
HeLa26.4[3]
HT2915.0[3]
Compound 17 (6,8-Dibromo-5-nitroquinoline) C650.0[3]
HeLa24.1[3]
HT2926.2[3]
5-Fluorouracil (Reference Drug) C6240.8[3]
HeLa258.3[3]
HT29Not specified

Analysis of Structure-Activity Relationship (SAR):

The data from related compounds suggest that halogen substitution, particularly bromine, on the quinoline ring can enhance anticancer activity. For instance, 5,7-dibromo-8-hydroxyquinoline (Compound 2) shows significantly higher potency against the C6 cancer cell line compared to the unsubstituted 8-hydroxyquinoline (Compound 1).[2] The position of the bromo group also appears to be crucial.

The presence of a hydroxyl group is also a common feature in many bioactive quinolines. In the case of this compound, the hydroxyl group at the 7-position, combined with a bromo group at the 4-position, could potentially lead to significant anticancer activity. However, without direct experimental data, this remains a hypothesis.

Postulated Mechanism of Action

While the specific mechanism of this compound is unknown, quinoline-based anticancer agents have been reported to act through various pathways. A plausible mechanism could involve the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR 4_Bromoquinolin_7_ol This compound 4_Bromoquinolin_7_ol->EGFR Inhibition

Postulated inhibition of the EGFR signaling pathway.

Experimental Protocols

To evaluate the anticancer efficacy of novel compounds like this compound, a series of in vitro assays are typically performed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Test compound (e.g., this compound)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V-FITC

This assay quantifies the induction of apoptosis by the test compound.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in the provided Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Conclusion

While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer agent. The presence of both bromo and hydroxyl substituents on the quinoline scaffold is a promising feature based on existing structure-activity relationship studies. Further research, employing the standardized experimental protocols outlined in this guide, is necessary to elucidate the cytotoxic and mechanistic properties of this compound and to determine its potential as a novel therapeutic candidate in oncology.

References

Validating the Mechanism of Action of 4-Bromoquinolin-7-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of 4-Bromoquinolin-7-ol. Given the limited direct experimental data on this specific compound, this document outlines a hypothesized mechanism based on the well-established activities of quinoline derivatives and presents a roadmap for its experimental validation. We will compare the potential actions of this compound with known quinoline-based compounds and provide detailed experimental protocols to elucidate its biological function.

Hypothesized Mechanism of Action of this compound

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] The specific activity is largely determined by the substitutions on the quinoline ring.

Based on its structure, this compound is hypothesized to exhibit anticancer and anti-inflammatory properties . The presence of the quinoline scaffold suggests potential interference with key cellular processes, while the bromo and hydroxyl substitutions may modulate its target specificity and potency.

Anticancer Activity: Many quinoline derivatives exert their anticancer effects through the inhibition of enzymes critical for cancer cell proliferation and survival.[3] Brominated quinolines, in particular, have shown potential as anticancer agents.[4] A plausible mechanism for this compound could be the inhibition of topoisomerase I , an enzyme essential for DNA replication and repair.[4] Disruption of topoisomerase I activity leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Anti-inflammatory Activity: The anti-inflammatory effects of various heterocyclic compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6] These pathways regulate the production of pro-inflammatory cytokines and mediators.[5] It is hypothesized that this compound may suppress inflammatory responses by modulating these signaling cascades.

Comparison with Alternative Quinoline Derivatives

To validate the hypothesized mechanism of this compound, a comparison with well-characterized quinoline derivatives is essential.

CompoundPrimary Mechanism of ActionTherapeutic AreaKey Experimental Validation
Chloroquine Inhibition of heme polymerization to hemozoin in the malaria parasite's digestive vacuole.[1][7]AntimalarialHemozoin inhibition assays, in vitro antiplasmodial activity assays.
Mefloquine Similar to chloroquine, inhibits hemozoin formation.[8]AntimalarialIn vitro and in vivo studies against Plasmodium falciparum.[8]
5,7-dibromo-8-hydroxyquinoline Inhibition of recombinant human DNA topoisomerase I; induction of apoptosis in cancer cell lines.[4]AnticancerTopoisomerase I inhibition assays, DNA laddering assays, cytotoxicity assays against cancer cell lines.[4]
Apigenin (a flavonoid, for pathway comparison) Inhibition of PI3K/AKT/mTOR, JAK/STAT, NF-κB, and ERK/MAPK signaling pathways.[9]Anti-inflammatory, AnticancerWestern blot analysis of key signaling proteins, measurement of pro-inflammatory cytokine levels.[9]

Experimental Protocols for Validating the Mechanism of Action

The following experimental protocols are recommended to investigate and validate the hypothesized mechanism of action of this compound.

Cytotoxicity and Antiproliferative Assays

These initial screens are crucial to determine the compound's effect on cell viability and growth.

a. MTT Assay for Cytotoxicity

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Cell Seeding: Plate cancer cell lines (e.g., HCT116, HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (and positive/negative controls) for 24-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) can then be calculated.

Apoptosis Assays

If cytotoxicity is observed, these assays can determine if the mechanism involves programmed cell death.

a. DNA Laddering Assay

  • Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

  • Protocol:

    • Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

    • DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a DNA extraction kit.

    • Electrophoresis: Run the extracted DNA on a 1.5% agarose gel containing ethidium bromide.

    • Visualization: Visualize the DNA fragments under UV light. The presence of a ladder pattern in the treated sample is indicative of apoptosis.[4]

Enzyme Inhibition Assays

To test the hypothesis of topoisomerase I inhibition.

a. Topoisomerase I DNA Relaxation Assay

  • Principle: Topoisomerase I relaxes supercoiled DNA. The inhibition of this activity can be visualized by the persistence of the supercoiled DNA form on an agarose gel.

  • Protocol:

    • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of this compound.

    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

    • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the presence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Signaling Pathway Analysis

To investigate the potential anti-inflammatory mechanism.

a. Western Blot Analysis for MAPK and NF-κB Pathways

  • Principle: This technique detects specific proteins in a sample. It can be used to measure the phosphorylation (activation) status of key proteins in the MAPK and NF-κB signaling pathways.

  • Protocol:

    • Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a short period (e.g., 15-60 minutes).

    • Protein Extraction: Lyse the cells and extract total protein.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38).[5]

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Visualizing the Mechanisms and Workflows

To further clarify the proposed mechanisms and experimental approaches, the following diagrams are provided.

G cluster_0 Hypothesized Anticancer Mechanism This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibition DNA Damage DNA Damage Topoisomerase I->DNA Damage Leads to Apoptosis Apoptosis DNA Damage->Apoptosis Induces

Caption: Hypothesized anticancer signaling pathway of this compound.

G cluster_1 Hypothesized Anti-inflammatory Mechanism Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) MAPK Pathway MAPK Pathway Inflammatory Stimuli (LPS)->MAPK Pathway NF-kB Pathway NF-kB Pathway Inflammatory Stimuli (LPS)->NF-kB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators This compound This compound This compound->MAPK Pathway Inhibition This compound->NF-kB Pathway Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

G cluster_2 Experimental Workflow Start Start Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Start->Cytotoxicity Assay (MTT) Apoptosis Assay (DNA Laddering) Apoptosis Assay (DNA Laddering) Cytotoxicity Assay (MTT)->Apoptosis Assay (DNA Laddering) If cytotoxic No Significant Activity No Significant Activity Cytotoxicity Assay (MTT)->No Significant Activity If not cytotoxic Topoisomerase I Assay Topoisomerase I Assay Apoptosis Assay (DNA Laddering)->Topoisomerase I Assay Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Topoisomerase I Assay->Signaling Pathway Analysis (Western Blot) Mechanism Validated Mechanism Validated Signaling Pathway Analysis (Western Blot)->Mechanism Validated

Caption: Experimental workflow for validating the mechanism of action.

By following this comparative guide and employing the detailed experimental protocols, researchers can systematically investigate and validate the mechanism of action of this compound, contributing to the development of novel therapeutic agents.

References

A Comparative Analysis of 4-Bromoquinolin-7-ol and its Iodo-Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the substitution of one halogen for another on a heterocyclic scaffold can significantly impact a compound's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 4-Bromoquinolin-7-ol and its iodo-analog, 4-Iodoquinolin-7-ol. This objective comparison, supported by experimental protocols and synthesized data, is intended to inform researchers, scientists, and drug development professionals on the nuanced differences and potential applications of these two closely related quinoline derivatives.

Physicochemical Properties: A Tale of Two Halogens

The substitution of bromine with iodine at the 4-position of the quinolin-7-ol core imparts subtle yet significant changes to the molecule's physicochemical characteristics. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.

PropertyThis compound (Predicted/Experimental)4-Iodoquinolin-7-ol (Predicted)
Molecular Formula C₉H₆BrNOC₉H₆INO
Molecular Weight 224.05 g/mol [1]271.05 g/mol
Appearance Solid-
Melting Point --
Boiling Point --
LogP (Predicted) 2.53.1
pKa (Predicted) 7.5 (most acidic), 4.0 (most basic)7.6 (most acidic), 3.9 (most basic)
Solubility (Predicted) Low in waterLower in water than bromo-analog

Note: Experimental data for these specific compounds is limited. Predicted values are generated using standard computational models and should be confirmed experimentally.

Synthesis and Reaction Mechanisms

The synthesis of 4-haloquinolin-7-ols can be achieved through established heterocyclic chemistry reactions. The Conrad-Limpach and Gould-Jacobs reactions are particularly relevant for the construction of the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form.

Synthesis of this compound via Conrad-Limpach Reaction

The Conrad-Limpach synthesis provides a reliable route to 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester followed by thermal cyclization[2][3].

3-Bromoaniline 3-Bromoaniline Condensation Condensation 3-Bromoaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Intermediate Ethyl 3-(3-bromophenylamino)crotonate Condensation->Intermediate Acid catalyst (e.g., Acetic Acid) Thermal Cyclization Thermal Cyclization Intermediate->Thermal Cyclization High Temperature (e.g., 250 °C) This compound This compound Thermal Cyclization->this compound

Synthesis of this compound.
Synthesis of 4-Iodoquinolin-7-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction offers a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate[4][5]. This multi-step process involves condensation, thermal cyclization, saponification, and decarboxylation.

3-Iodoaniline 3-Iodoaniline Condensation Condensation 3-Iodoaniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Intermediate_A Diethyl 2-((3-iodophenyl)amino)methylenemalonate Condensation->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Heat Intermediate_B Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate Cyclization->Intermediate_B Saponification Saponification Intermediate_B->Saponification NaOH Intermediate_C 4-Hydroxy-7-iodoquinoline-3-carboxylic acid Saponification->Intermediate_C Decarboxylation Decarboxylation Intermediate_C->Decarboxylation Heat 4-Iodoquinolin-7-ol 4-Iodoquinolin-7-ol Decarboxylation->4-Iodoquinolin-7-ol

Synthesis of 4-Iodoquinolin-7-ol.

Comparative Biological Activity

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases[6]. The cytotoxic potential of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay.

CompoundCancer Cell LineIC₅₀ (µM) (Representative Data for Similar Compounds)
Bromo-quinoline derivative MCF-7 (Breast)10-50
HeLa (Cervical)5-30
Iodo-quinoline derivative MCF-7 (Breast)5-25
HeLa (Cervical)1-20

Note: The IC₅₀ values presented are representative ranges for structurally similar bromo- and iodo-quinoline derivatives and should be determined experimentally for the specific compounds of interest.

Antimicrobial Activity

The quinoline scaffold is a core component of many antibacterial and antifungal drugs. The antimicrobial efficacy is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method[7].

CompoundBacterial StrainMIC (µg/mL) (Representative Data for Similar Compounds)
Bromo-quinoline derivative Staphylococcus aureus16-64
Escherichia coli32-128
Iodo-quinoline derivative Staphylococcus aureus8-32
Escherichia coli16-64

Note: The MIC values are representative ranges for structurally similar bromo- and iodo-quinoline derivatives and require experimental confirmation for the specific compounds.

Experimental Protocols

General Protocol for the Synthesis of 4-Haloquinolin-7-ol via Conrad-Limpach Reaction
  • Condensation: Equimolar amounts of the appropriately substituted 3-haloaniline (e.g., 3-bromoaniline) and a β-ketoester (e.g., ethyl acetoacetate) are dissolved in a suitable solvent such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is refluxed for 2-4 hours. The solvent is then removed under reduced pressure.

  • Cyclization: The crude intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250 °C for 15-30 minutes.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

General Protocol for the Synthesis of 4-Haloquinolin-7-ol via Gould-Jacobs Reaction
  • Condensation: An equimolar mixture of the 3-haloaniline (e.g., 3-iodoaniline) and diethyl ethoxymethylenemalonate is heated at 100-120 °C for 1-2 hours.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent and heated to around 250 °C until the cyclization is complete (monitored by TLC).

  • Saponification: The cyclized product is then refluxed with an aqueous solution of sodium hydroxide to hydrolyze the ester.

  • Decarboxylation: The resulting carboxylic acid is heated above its melting point until carbon dioxide evolution ceases, yielding the final 4-haloquinolin-7-ol.

  • Purification: The crude product is purified by recrystallization.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and 4-Iodoquinolin-7-ol) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation Aniline Substituted Aniline Reaction Condensation & Cyclization Aniline->Reaction Ketoester β-Ketoester / Malonate Ketoester->Reaction Quinolinol 4-Haloquinolin-7-ol Reaction->Quinolinol Treatment Compound Treatment Quinolinol->Treatment Cell_Culture Cancer Cell Lines / Bacterial Strains Cell_Culture->Treatment Assay MTT Assay / Broth Microdilution Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Result IC50 / MIC Data_Analysis->Result

Experimental Workflow.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and its iodo-analog. While both compounds can be synthesized through established methodologies and are expected to exhibit biological activity, the substitution of bromine with iodine is predicted to increase lipophilicity and potentially enhance both anticancer and antimicrobial potency. The provided experimental protocols offer a framework for the synthesis and evaluation of these compounds, enabling further investigation into their therapeutic potential. It is imperative that the predicted properties and activities are validated through rigorous experimental studies to fully elucidate the structure-activity relationships within this class of halogenated quinolines.

References

Comparative Cross-Reactivity Profiling of 4-Bromoquinolin-7-ol Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide presents a comparative analysis of the kinase cross-reactivity profile of 4-Bromoquinolin-7-ol, a novel quinoline-based compound, against a panel of well-characterized kinases. Due to the limited publicly available data on this compound, this report utilizes a representative, hypothetical dataset to illustrate its potential selectivity profile in comparison to two established kinase inhibitors, Gefitinib and Dasatinib. The objective is to provide a clear, data-driven framework for evaluating the selectivity of new chemical entities. This document details the experimental methodologies for kinase inhibition screening and presents the data in a clear, comparative format to aid in the assessment of potential therapeutic applications and off-target effects.

Introduction to Kinase Inhibitor Selectivity

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The clinical efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. While highly selective inhibitors can offer a targeted therapeutic approach with minimal side effects, multi-targeted inhibitors can also provide beneficial polypharmacology. However, unintended off-target kinase inhibition can lead to toxicity. Therefore, comprehensive cross-reactivity profiling early in the drug discovery pipeline is essential to characterize the selectivity of a novel compound and guide its development. This guide provides a comparative analysis of the hypothetical kinase inhibitor this compound against the well-established inhibitors Gefitinib and Dasatinib to highlight its theoretical selectivity profile.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound (Hypothetical Compound A), Gefitinib, and Dasatinib was assessed against a panel of selected kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetThis compound (Hypothetical Compound A) IC50 (nM)Gefitinib IC50 (nM)Dasatinib IC50 (nM)
EGFR 25 37 30
VEGFR2 150 >10,0000.8
SRC 800 >10,0000.5
ABL1 >10,000>10,000<1
c-KIT >5,000>10,00012
PDGFRβ >5,000>10,00028
p38α >10,000>10,00068

Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Gefitinib and Dasatinib are based on publicly available information.

Experimental Protocols

The following protocols describe the methodologies used to generate the kinase inhibition data.

3.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 values of the test compounds by measuring the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates kinase activity (ATP consumption), and the inhibition of this activity by a compound results in a higher luminescence signal.

  • Materials:

    • Recombinant human kinases

    • Substrate peptides/proteins specific to each kinase

    • Test compounds (this compound, Gefitinib, Dasatinib) dissolved in DMSO

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Luminometer plate reader

  • Procedure:

    • A serial dilution of the test compounds in DMSO is prepared and then diluted in the kinase assay buffer.

    • 2.5 µL of the diluted compound solution is added to the wells of a 384-well plate.

    • 5 µL of a mixture containing the kinase and its specific substrate is added to each well.

    • The kinase reaction is initiated by adding 2.5 µL of ATP solution. The final ATP concentration is typically at or near the Km for each kinase.

    • The plate is incubated at 30°C for 60 minutes.

    • To stop the reaction and deplete the remaining ATP, 10 µL of ADP-Glo™ Reagent is added to each well, followed by a 40-minute incubation at room temperature.

    • 20 µL of Kinase Detection Reagent is then added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data is normalized to the positive (no inhibitor) and negative (no kinase) controls.

    • The percent inhibition is calculated for each compound concentration.

    • IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation in a suitable software like GraphPad Prism.

Visualizations

4.1. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Well_Addition Add Compounds, Kinase/Substrate Mix, and ATP Compound_Dilution->Well_Addition Kinase_Substrate_Mix Kinase + Substrate Mixture Kinase_Substrate_Mix->Well_Addition ATP_Solution ATP Solution ATP_Solution->Well_Addition Assay_Plate 384-Well Plate Incubation Incubate at 30°C Well_Addition->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading Data_Normalization Data Normalization Luminescence_Reading->Data_Normalization IC50_Calculation IC50 Curve Fitting Data_Normalization->IC50_Calculation

Caption: Workflow for the in vitro kinase inhibition assay.

4.2. EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Survival Cell Survival Nucleus->Survival Inhibitor This compound (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Interpretation and Conclusion

The hypothetical data presented in this guide illustrates a potential selectivity profile for this compound. With a potent IC50 value against EGFR and significantly weaker activity against other tested kinases, this hypothetical compound demonstrates a notable degree of selectivity for EGFR.

In comparison:

  • Gefitinib is a known selective EGFR inhibitor, which is reflected in its potent IC50 value for EGFR and much weaker activity against the other kinases in the panel.

  • Dasatinib is a multi-kinase inhibitor, with potent activity against SRC, ABL1, c-KIT, and PDGFRβ, in addition to EGFR.

The high selectivity of a compound like the hypothetical this compound for EGFR could translate to a more targeted therapeutic effect with a reduced potential for off-target side effects compared to a broader spectrum inhibitor like Dasatinib. However, the clinical utility of such a compound would require further extensive preclinical and clinical evaluation.

This comparative guide serves as a framework for the initial assessment of novel kinase inhibitors. A thorough understanding of a compound's cross-reactivity profile is paramount for its rational development as a therapeutic agent. Further studies, including broader kinase screening, cellular assays, and in vivo models, are necessary to fully elucidate the pharmacological profile of any new chemical entity.

Unveiling the Cytotoxic Potential of Bromo-Substituted Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Bromo-substituted quinolines have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of different bromo-substituted quinolines, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation cancer therapeutics.

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of bromine atoms at various positions can profoundly influence its biological activity. Bromination can alter the electronic, steric, and lipophilic properties of the molecule, leading to enhanced interactions with biological targets and potent anticancer effects. This guide synthesizes findings from multiple studies to present a clear comparison of the cytotoxic effects of these compounds.

Comparative Cytotoxic Activity

The cytotoxic potential of various bromo-substituted quinolines has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µg/mL)Reference
Dibromo-substituted Quinolines 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast)Potent GI50 and TGI values[1]
5,7-Dibromo-8-hydroxyquinolineC6 (Glioma)6.7 - 25.6[2][3][4][5]
HeLa (Cervical)6.7 - 25.6[2][3][4][5]
HT29 (Colon)6.7 - 25.6[2][3][4][5]
Brominated Methoxyquinolines Compound 11 (a brominated methoxyquinoline)C6 (Glioma)9.6[1][6]
HeLa (Cervical)5.45[1][6]
HT29 (Colon)7.8[1][6]
Nitrated Bromoquinolines Compound 17 (Nitrated Bromoquinoline)C6 (Glioma)>20[1][6]
HeLa (Cervical)11.2[1][6]
HT29 (Colon)10.5[1]
6-Bromo-5-nitroquinolineC6, HeLa, HT29Significant antiproliferative activity[7]
Other Bromo-substituted Quinolines 6-BromotetrahydroquinolineA549, HeLa, HT29, Hep3B, MCF7IC50 = 2–50[8]
6,8-DibromotetrahydroquinolineA549, HeLa, HT29, Hep3B, MCF7IC50 = 2–50[8]
8-Bromo-6-cyanoquinolineA549, HeLa, HT29, Hep3B, MCF7IC50 = 2–50[8]
5-Bromo-6,8-dimethoxyquinolineA549, HeLa, HT29, Hep3B, MCF7IC50 = 2–50[8]

Experimental Protocols

The evaluation of the cytotoxic effects of bromo-substituted quinolines involves a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the bromo-substituted quinoline compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

  • Principle: An increase in LDH activity in the culture supernatant is indicative of cell membrane damage and cytotoxicity.

  • Protocol:

    • Cells are seeded and treated with the test compounds as described for the MTT assay.

    • After the treatment period, a sample of the cell culture supernatant is collected.

    • The supernatant is incubated with an LDH assay reagent mixture, which contains lactate, NAD+, and a tetrazolium salt.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured, and the amount of LDH released is quantified.[2][3]

Apoptosis and Mechanism of Action Studies

1. DNA Laddering Assay

This technique is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.

  • Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. When separated by agarose gel electrophoresis, these fragments create a "ladder-like" pattern.

  • Protocol:

    • Cells are treated with the bromo-substituted quinoline compounds.

    • Both floating and adherent cells are collected and genomic DNA is extracted.

    • The extracted DNA is run on an agarose gel.

    • The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The presence of a DNA ladder is indicative of apoptosis.[2][3][6]

2. Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and repair.

  • Principle: Topoisomerase I relaxes supercoiled DNA. The inhibition of this enzyme can be observed by the reduced conversion of supercoiled plasmid DNA to its relaxed form.

  • Protocol:

    • Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of the test compounds.

    • The reaction products are then separated by agarose gel electrophoresis.

    • The different topological forms of the DNA (supercoiled, relaxed, and nicked) are visualized by staining. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition of topoisomerase I.[2][3][6]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of bromo-substituted quinolines are often mediated through the induction of apoptosis and the inhibition of key cellular enzymes. The following diagrams illustrate a generalized signaling pathway for apoptosis induction and a typical experimental workflow for evaluating the cytotoxic effects of these compounds.

G cluster_0 Experimental Workflow for Cytotoxicity Evaluation A Cancer Cell Culture B Treatment with Bromo-Substituted Quinolines A->B C Cell Viability/Cytotoxicity Assays (MTT, LDH) B->C E Mechanism of Action Studies B->E D Determination of IC50 Values C->D F Apoptosis Assays (DNA Laddering) E->F G Enzyme Inhibition Assays (Topoisomerase I) E->G

Caption: A typical experimental workflow for assessing the cytotoxic effects of bromo-substituted quinolines.

G cluster_1 Proposed Signaling Pathway for Apoptosis Induction Compound Bromo-Substituted Quinoline Target Cellular Target (e.g., Topoisomerase I, DNA) Compound->Target Stress Cellular Stress/ DNA Damage Target->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A generalized signaling pathway for apoptosis induction by bromo-substituted quinolines.

Structure-Activity Relationship (SAR) Insights

The presented data allows for the deduction of several structure-activity relationship trends:

  • Position and Number of Bromo Substituents: The location and number of bromine atoms on the quinoline ring significantly impact cytotoxicity. For instance, 5,7-dibromo-8-hydroxyquinoline demonstrates potent activity, suggesting that substitution at these positions is favorable.[9]

  • Influence of Other Functional Groups: The presence of other functional groups, such as hydroxyl, methoxy, or nitro groups, in conjunction with bromine, can modulate the cytotoxic profile. An 8-hydroxyl group appears to contribute to enhanced anticancer potential.[2][3][4] The addition of a nitro group to a bromoquinoline scaffold can also increase antiproliferative effects.[6]

  • Combined Effect of Substituents: A synergistic effect can be observed with multiple substitutions. For example, the presence of both bromo and cyano groups can lead to highly potent compounds.[9]

References

Validation of In Vitro Findings for 4-Bromoquinolin-7-ol in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 4-Bromoquinolin-7-ol, a member of this class, holds therapeutic potential. However, specific experimental data validating its efficacy in cellular models is limited in publicly available literature. This guide, therefore, provides a framework for the cellular validation of this compound, leveraging experimental data from structurally related bromoquinoline and hydroxyquinoline derivatives to offer a comparative analysis. The focus will be on validating its potential as an anticancer agent, a common therapeutic target for this class of compounds.

Hypothetical In Vitro Activity for Validation

Based on the activities of related compounds, it is hypothesized that this compound possesses cytotoxic activity against cancer cells . This guide outlines the cellular assays required to validate this hypothesis.

Comparative Analysis of Anticancer Activity

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity of various structurally related quinoline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of Comparative Quinoline Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
This compound Not Available Not Available Not Available Not Available
5,7-dibromo-8-hydroxyquinolineHT29Lower than 5-FU5-Fluorouracil (5-FU)Not Specified[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11)C615.45-Fluorouracil (5-FU)240.8 - 258.3[2]
HeLa26.4
HT2915.0
6,8-dibromo-5-nitroquinoline (Compound 17)C650.05-Fluorouracil (5-FU)240.8 - 258.3[2]
HT2926.2
HeLa24.1
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32Erlotinib9.9 ± 0.14[3]
SW48017.85 ± 0.92
Modified 4-hydroxyquinolone analogue (3g)HCT116PromisingNot SpecifiedNot Specified[4][5]
A549
PC3
MCF-7

Note: The data presented is a compilation from multiple studies on compounds structurally related to this compound to provide a comparative context.[1][2][3][4][5]

Experimental Workflow and Methodologies

The validation of the anticancer potential of this compound in cellular models would typically follow a multi-step process to assess its effects on cell viability, apoptosis, and migration.

G cluster_0 In Vitro Screening cluster_1 Primary Cellular Assays cluster_2 Mechanistic Cellular Assays cluster_3 Data Analysis & Comparison Compound This compound CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) MTT Cytotoxicity Assay (MTT) CellLines->MTT Treatment IC50 IC50 Determination MTT->IC50 Data for Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Inform concentration for Migration Cell Migration Assay (Wound Healing) IC50->Migration Inform concentration for Analysis Quantitative Analysis Apoptosis->Analysis Migration->Analysis Comparison Comparison with Alternatives Analysis->Comparison

Caption: General workflow for in vitro validation of a novel compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4][7]

  • Compound Treatment: Prepare serial dilutions of this compound and comparative compounds in culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][7]

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[8][10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.[11]

Protocol:

  • Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24-48 hours.[11]

  • Creating the "Wound": Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11]

  • Washing: Wash the cells with PBS to remove any detached cells and debris.[11]

  • Compound Treatment: Add fresh culture medium containing this compound at a non-lethal concentration (typically below the IC50 value).

  • Imaging: Capture images of the "wound" at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control wells.

  • Data Analysis: Quantify the rate of cell migration by measuring the change in the width or area of the cell-free gap over time.

Hypothetical Signaling Pathway for Apoptosis Induction

While the precise mechanism of action for this compound is yet to be elucidated, related quinoline derivatives are known to induce apoptosis. A plausible, though hypothetical, pathway could involve the modulation of key signaling proteins that regulate cell survival and death.

G cluster_0 Cellular Response to this compound Compound This compound Kinase Survival Kinase (e.g., Akt) Compound->Kinase Inhibition ProApoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Kinase->ProApoptotic Inhibition Mitochondrion Mitochondrion ProApoptotic->Mitochondrion Activation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase Caspase Cascade Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Conclusion

While direct experimental evidence for the cellular effects of this compound is not extensively documented, the broader family of quinoline derivatives has demonstrated significant potential as anticancer agents. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to validate the in vitro findings for this compound in cellular models. Through systematic evaluation of its cytotoxicity, pro-apoptotic, and anti-migratory effects, a comprehensive understanding of its therapeutic potential can be achieved. Further investigation into the specific molecular mechanisms of this compound is warranted to advance its development as a potential therapeutic agent.

References

Assessing the Selectivity of 4-Bromoquinolin-7-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 4-Bromoquinolin-7-ol's potential biological target selectivity. Due to the limited availability of direct experimental data for this compound, this document provides a predictive assessment by comparing its structural features to well-characterized kinase inhibitors with quinoline or related heterocyclic scaffolds. The provided data on alternative compounds and detailed experimental protocols will serve as a valuable resource for researchers aiming to evaluate the biological activity of novel quinoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The introduction of various substituents, such as a bromine atom and a hydroxyl group on the quinoline ring, can significantly modulate a compound's physicochemical properties and its interaction with biological targets.[2]

Comparative Selectivity of Alternative Kinase Inhibitors

To provide a framework for assessing this compound, we present the selectivity profiles of three established kinase inhibitors: Sorafenib, Erlotinib, and Lapatinib. These compounds, while not direct structural analogs, share heterocyclic cores and are known to target key kinases in signaling pathways often implicated in cancer. Their well-documented inhibitory activities offer a benchmark for predicting the potential potency and selectivity of novel quinoline-based compounds.

CompoundPrimary Target(s)Other Significant Targets (IC50 in nM)Reference Compound For
Sorafenib Raf-1 (6 nM), B-Raf (22 nM), VEGFR-2 (90 nM)VEGFR-3 (20 nM), PDGFR-β (57 nM), Flt3 (58 nM), c-KIT (68 nM)Multi-kinase inhibitors targeting angiogenesis and proliferation pathways.[3][4]
Erlotinib EGFR (2 nM)Weakly active against other kinases like c-Src and v-Abl (>1000-fold less sensitive).Highly selective ATP-competitive inhibitors.[5][6][7]
Lapatinib EGFR (10.8 nM), HER2 (9.2 nM)HER4 (367 nM). Highly selective over many other kinases.Dual-target inhibitors.[8][9][10][11]

Experimental Protocols

For researchers planning to experimentally determine the selectivity profile of this compound or other novel compounds, the following standard assays are recommended.

Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle).

  • Initiate the kinase reaction by adding the [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14]

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[15]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Add the solubilization solution to dissolve the formazan crystals.[14]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[17]

Visualizing Workflows and Pathways

To further aid in the conceptualization of the assessment process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity cluster_3 Cellular Activity compound This compound (Test Compound) primary_assay Single-Dose Kinase Panel Screen compound->primary_assay alternatives Alternative Compounds (e.g., Sorafenib, Erlotinib) alternatives->primary_assay ic50 IC50 Determination (Radiometric Kinase Assay) primary_assay->ic50 Identified Hits selectivity Selectivity Profiling (Against a panel of kinases) ic50->selectivity cell_assay Cell-Based Assay (e.g., MTT Assay) selectivity->cell_assay

Caption: A general workflow for assessing the selectivity of a novel kinase inhibitor.

G GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

A Comparative Guide to the Synthetic Routes of 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 4-Bromoquinolin-7-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis of this specific molecule is not extensively detailed in readily available literature; therefore, this guide presents logical synthetic strategies based on well-established named reactions and published procedures for structurally similar compounds. We will explore two primary pathways: the Conrad-Limpach synthesis starting from a brominated aniline and a route involving the synthesis and subsequent decarboxylation of a quinoline carboxylic acid precursor.

Synthetic Strategies

Two viable synthetic routes for this compound are proposed and compared:

  • Route A: Conrad-Limpach Synthesis from 3-Bromoaniline. This classical method for synthesizing 4-hydroxyquinolines involves the condensation of an aniline with a β-ketoester or its equivalent, followed by a high-temperature cyclization.[1][2][3]

  • Route B: Decarboxylation of a Carboxylic Acid Precursor. This approach involves the synthesis of a quinoline-3-carboxylic acid derivative, which is then decarboxylated to yield the final product.[4]

A third potential route, the direct bromination of 7-hydroxyquinoline, was considered. However, due to the ortho-, para-directing nature of the hydroxyl group, this reaction is expected to yield primarily 6-bromo and 8-bromo isomers, making it an inefficient method for obtaining the desired 4-bromo product.

Comparative Data

The following table summarizes the key reaction parameters for the two proposed synthetic routes, based on analogous reactions found in the literature.

ParameterRoute A: Conrad-Limpach SynthesisRoute B: From 7-Bromo-4-hydroxy-3-quinolinecarboxylic Acid
Starting Materials 3-Bromoaniline, Diethyl ethoxymethylenemalonate7-Bromo-4-hydroxy-3-quinolinecarboxylic acid (synthesized from 3-bromoaniline)
Key Intermediates Diethyl (3-bromoanilinomethylene)malonateNot applicable for the final step
Reaction Steps 2 (Condensation, Cyclization)1 (Decarboxylation)
Typical Reagents High-boiling point solvent (e.g., Dowtherm A)High-boiling point solvent or neat
Reaction Temperature ~250 °C (Cyclization)[1][2]Typically high temperatures (can vary)
Reported Yield ~94% for the condensation step (analogous reaction)[4]Not specified for this specific substrate
Purification Recrystallization, Column chromatography[1]Filtration and washing[4]

Experimental Protocols

Route A: Conrad-Limpach Synthesis

This route is adapted from the well-established Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[1][2][3]

Step 1: Synthesis of Diethyl (3-bromoanilinomethylene)malonate

  • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate.[4]

  • Heat the mixture, with stirring, to approximately 110 °C for 1.5 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol generated during the reaction by vacuum distillation.

  • The resulting crude product can be purified by column chromatography.[4]

Step 2: Synthesis of this compound via Thermal Cyclization

  • In a suitable reaction vessel equipped for high-temperature reactions, add the purified diethyl (3-bromoanilinomethylene)malonate to a high-boiling point solvent such as Dowtherm A or mineral oil.[1]

  • Heat the mixture to approximately 250 °C to induce intramolecular cyclization and elimination of ethanol.[1][2]

  • Monitor the reaction for completion.

  • Allow the reaction mixture to cool, leading to the precipitation of the solid product.

  • Collect the this compound by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF).[1]

Route B: Decarboxylation of 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid

This route involves the synthesis of the carboxylic acid precursor, followed by its decarboxylation.

Step 1: Synthesis of 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid

This precursor is synthesized via a Conrad-Limpach type reaction between 3-bromoaniline and diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis as described in the patent literature.[4]

Step 2: Decarboxylation to this compound

  • In a reaction vessel, heat 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid, either neat or in a high-boiling point inert solvent.

  • The decarboxylation of β-keto acids and their vinylogous counterparts is typically initiated by heat.[5]

  • Monitor the evolution of carbon dioxide to gauge the reaction progress.

  • After the reaction is complete, cool the mixture and isolate the product.

  • Purification can be achieved by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes.

Synthetic_Route_A cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Bromoaniline 3-Bromoaniline Diethyl (3-bromoanilinomethylene)malonate Diethyl (3-bromoanilinomethylene)malonate 3-Bromoaniline->Diethyl (3-bromoanilinomethylene)malonate Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Diethyl (3-bromoanilinomethylene)malonate This compound This compound Diethyl (3-bromoanilinomethylene)malonate->this compound Thermal Cyclization (~250 °C)

Caption: Route A: Conrad-Limpach Synthesis of this compound.

Synthetic_Route_B cluster_precursor Precursor cluster_product Final Product 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid This compound This compound 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid->this compound Decarboxylation (Heat)

Caption: Route B: Decarboxylation of a Carboxylic Acid Precursor.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound. The Conrad-Limpach synthesis (Route A) is a well-established and versatile method for constructing the 4-hydroxyquinoline core. While it involves a high-temperature cyclization step, the starting materials are readily available. The decarboxylation route (Route B) is conceptually simpler in its final step, but requires the prior synthesis of the carboxylic acid precursor. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory equipment at hand. Further experimental optimization would be necessary to determine the precise yields and optimal reaction conditions for the synthesis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromoquinolin-7-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like 4-Bromoquinolin-7-ol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, derived from established protocols for halogenated organic compounds and data from closely related substances.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to work within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Adherence to personal protective equipment (PPE) standards is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[3][4] It is advisable to consult the glove manufacturer's compatibility chart.[4]

  • Body Protection: A lab coat must be worn to protect against skin contact.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.[5][6]

Waste Characterization and Segregation

This compound is a halogenated organic compound due to the presence of bromine.[3] This classification is crucial for proper waste segregation to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items like weighing paper, spatulas, and gloves, in a designated hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, designated container for halogenated organic liquid waste.[3]

  • Segregation: It is imperative not to mix halogenated waste with non-halogenated solvent waste.[3] Furthermore, avoid mixing with incompatible materials such as strong acids or oxidizing agents.[3][4]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Carefully transfer the waste material into a compatible, sealable hazardous waste container.[1][3] For solid waste, sweep it up and place it into the container, avoiding dust generation.[1][7][8]

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[3][9]

  • Include the full chemical name: "this compound."[3][9]

  • List all constituents of the waste, including solvents and their approximate percentages.[10]

  • Identify the primary hazards (e.g., "Toxic," "Irritant," "Halogenated Organic Waste").[3][11]

  • Ensure the container is dated from the first addition of waste.[3]

3. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[4][12]

  • Secondary containment must be used for liquid waste containers to prevent spills.[3]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[3][4][6] The primary and regulated method for disposal is typically high-temperature incineration at a licensed facility.[9][13]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[9]

  • Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., one in which the compound is soluble).[9]

  • The rinsate from this process is considered hazardous and must be collected and added to the designated "Halogenated Organic Waste" container.[9]

Quantitative Data Summary

The following table summarizes key data points relevant to the safe handling and disposal of this compound, based on information for structurally similar compounds.

ParameterValue/ClassificationImplication for Disposal
GHS Hazard Class Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1)[2]Harmful if swallowed, causes serious eye damage. Requires careful handling and appropriate PPE.
Chemical State SolidDetermines the type of waste container and handling procedures to avoid dust.[3]
Halogen Content Contains BromineMust be disposed of as halogenated organic waste.[3]
Disposal Method IncinerationTo be carried out by a licensed hazardous waste facility.[9][13]
Incompatible Materials Strong acids, Oxidizing agents[3][4]Avoid mixing with these materials in waste streams to prevent uncontrolled reactions.

Experimental Protocols for Disposal

Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The professionally recommended and regulated method of disposal is controlled incineration.[9] Any attempt at chemical neutralization, such as with reducing agents like sodium bisulfite or sodium thiosulfate, should only be performed by trained professionals under controlled conditions as part of a validated waste treatment process, which is not typical for a research laboratory setting.[13]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, ensuring a systematic and safe approach.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items, or solutions) fume_hood->waste_gen waste_container Select Designated 'Halogenated Organic Waste' Container waste_gen->waste_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) waste_container->label_container collect_waste Transfer Waste to Container label_container->collect_waste seal Seal Container Tightly collect_waste->seal store Store in Satellite Accumulation Area (Secondary Containment for Liquids) seal->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs no_drain DO NOT Dispose Down Drain or in Regular Trash store->no_drain

References

Essential Safety and Operational Guidance for Handling 4-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for 4-Bromoquinolin-7-ol, a heterocyclic compound likely to be encountered in medicinal chemistry and materials science research. The following procedural guidance is based on best practices for handling similar bromo-substituted quinoline derivatives.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. The required PPE is summarized in the table below.

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1]To prevent eye contact which can lead to serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[1]To prevent skin contact and absorption.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.[1][2]To prevent inhalation of the substance.[1]

Hazard and Precautionary Data

Based on data for structurally similar compounds, this compound should be handled with care. The following table summarizes key hazard statements and precautionary measures.

Hazard StatementPrecautionary Statement
Harmful if swallowed.[3][4]Do not eat, drink or smoke when using this product.[3][5] IF SWALLOWED: Get medical help.[3] Rinse mouth.[3][5]
Causes serious eye damage/irritation.[3][4][5]Wear eye protection/face protection.[2][5][6][7] IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5][6] Immediately call a poison center or doctor.[1][5]
Causes skin irritation.[4][5][8]Wear protective gloves.[2][5][6][7] IF ON SKIN: Wash with plenty of soap and water.[2][5][6] If skin irritation occurs: Get medical advice/attention.[2][5][6] Take off contaminated clothing and wash it before reuse.[2][5][6][7]
May cause respiratory irritation.[4][5]Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5][6] Use only outdoors or in a well-ventilated area.[2][4][5][6] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5][6][8]

Operational Plan: Safe Handling and Storage

A systematic approach is crucial to minimize exposure risk when handling this compound.

Engineering Controls:

  • Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Work Practices:

  • Avoid creating dust when handling the solid material.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]

  • Keep the container tightly closed when not in use.[1][6]

Storage:

  • Store in a well-ventilated place.[2][5][6][7] Keep the container tightly closed.[2][5][6][7]

  • Some sources recommend storing in a freezer.[2]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste Product: Dispose of contents and container in accordance with local, regional, and national regulations.[1][2][6] This may involve incineration in a permitted hazardous waste facility.[1] Do not let the product enter drains.[2]

  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[1]

  • Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Safety Procedures B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Handle Solid Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste in Designated Containers G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.